2-Bromo-3-chloroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-73-5 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-3-chloroaniline (CAS Number 96558-73-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a key building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline ring, provides versatile reactivity for the construction of complex molecules. This guide offers a comprehensive overview of its properties, synthesis, analytical characterization, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.[3]
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 96558-73-5 | [4] |
| Molecular Formula | C₆H₅BrClN | [4] |
| Molecular Weight | 206.47 g/mol | [4] |
| Melting Point | 41-43 °C | [4] |
| Boiling Point | 277 °C | [4] |
| Density | 1.722 g/cm³ | [4] |
| Flash Point | 122 °C | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane. | [4] |
Synthesis
A common synthetic route to this compound involves the deprotection of a carbamate precursor.
Experimental Protocol: Synthesis from tert-butyl (2-bromo-3-chlorophenyl)carbamate[4]
Materials:
-
tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g)
-
Dichloromethane (DCM, 20 mL)
-
Trifluoroacetic acid (TFA, 10 mL)
-
Water (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a suitable reaction vessel.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction solution using a rotary evaporator.
-
Add water to the concentrated residue.
-
Extract the aqueous mixture with dichloromethane (2 x 20 mL).
-
Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase to yield this compound as a solid.
Expected Yield: Approximately 77% (0.2 g).
Analytical Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. A combination of spectroscopic techniques is typically employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [6][7]
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8] Filter the solution through a small plug of glass wool to remove any particulate matter.[8]
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum.
-
¹H NMR Data (400 MHz, CDCl₃): [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.03-6.99 | m | 1H | Aromatic CH |
| 6.85-6.83 | d (J = 8.0 Hz) | 1H | Aromatic CH |
| 6.65-6.63 | d (J = 8.0 Hz) | 1H | Aromatic CH |
| 4.25 | s | 2H | NH₂ |
¹³C NMR Data (Predicted): While experimental data for this compound is not readily available, predicted chemical shifts for the aromatic carbons would be in the range of 110-150 ppm. The carbon attached to the amino group would be the most deshielded, while the carbons bearing the bromine and chlorine atoms would also show distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [7]
-
Sample Preparation: Grind 1-2 mg of solid this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
-
Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands: [5][9]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amine) |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1580 | Aromatic C=C stretch |
| 1300-1200 | C-N stretch |
| Below 800 | C-Br and C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [7][10]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
-
Oven Program: A temperature ramp appropriate for the separation of halogenated anilines.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).
References
- 1. nbinno.com [nbinno.com]
- 2. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 96558-73-5 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chloroaniline
This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-3-chloroaniline, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Overview
This compound is a di-halogenated aromatic amine. Its chemical structure, featuring a bromine and a chlorine atom on the aniline ring, influences its physical and chemical characteristics. These properties are critical for its application in various chemical syntheses, including its use as an intermediate in the creation of more complex molecules.
Physical Properties
The primary physical characteristics of this compound are summarized in the table below. These values are essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Physical Property | Value | Citations |
| Melting Point | 41-43 °C | [1][2] |
| Boiling Point | 277 °C | [1][2] |
| Physical Form | Solid |
General Experimental Protocols
While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively published in publicly accessible literature, the values presented are consistent with standard analytical methodologies employed in physical chemistry. Below are descriptions of the general procedures used for such determinations.
3.1. Melting Point Determination
The melting point of a solid is typically determined using one of the following standard methods:
-
Capillary Method: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner within a melting point apparatus, often in a heated oil or metal block. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, a change in heat flow is detected. The peak of the endothermic curve corresponds to the melting point.
3.2. Boiling Point Determination
The boiling point of a liquid is determined at a specific atmospheric pressure. Standard methods include:
-
Distillation: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point.
-
Siwoloboff Method (Micro Boiling Point): This technique is suitable for small sample quantities. A small amount of the substance is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is taken as the boiling point.
Logical Relationship of Physical Properties
The following diagram illustrates the hierarchical relationship of the physical properties discussed in this guide.
Hierarchical view of this compound's physical properties.
References
Spectroscopic data for 2-Bromo-3-chloroaniline (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-chloroaniline (CAS No. 96558-73-5). Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.03-6.99 | m | 1H | Ar-H |
| 6.85-6.83 | d | 1H | Ar-H |
| 6.65-6.63 | d | 1H | Ar-H |
| 4.25 | s | 2H | -NH₂ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
¹³C NMR Data
Infrared (IR) Spectroscopy Data
Specific experimental IR data for this compound is not widely published. The characteristic absorption bands for this compound are expected to include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and absorptions for the C-Br and C-Cl bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H Stretch (Amine) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~1600 | C=C Stretch (Aromatic) |
| ~1300 | C-N Stretch |
| Below 1000 | C-Br, C-Cl Stretch |
Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.93668 |
| [M+Na]⁺ | 227.91862 |
| [M-H]⁻ | 203.92212 |
| [M]⁺ | 204.92885 |
Experimental Protocols
The following sections detail the generalized experimental protocols for the acquisition of the spectroscopic data.
Synthesis of this compound
The compound can be synthesized from tert-butyl (2-bromo-3-chlorophenyl)carbamate. To a solution of the carbamate in dichloromethane, trifluoroacetic acid is added, and the mixture is stirred at room temperature. After concentration, the residue is worked up with water and dichloromethane. The organic phase is washed, dried, and concentrated to yield this compound.[1]
NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a similar sample preparation is used, and the spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis can be performed using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. The distinct isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic pattern of peaks for the molecular ion and fragment ions containing these halogens.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility of 2-Bromo-3-chloroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-3-chloroaniline, a substituted aromatic amine of interest in chemical synthesis and drug development. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, offers a qualitative assessment in common organic solvents, and details standardized experimental protocols for its quantitative determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound for applications in synthesis, purification, and formulation.
Introduction
This compound (CAS No: 96558-73-5) is a halogenated aromatic amine with a molecular weight of 206.47 g/mol .[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and an amino group, imparts a nonpolar character.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, particularly for reaction setup, product purification through crystallization, and in the formulation of drug products.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. For researchers requiring this information, experimental determination is necessary. The following table is provided as a template for recording and presenting such data.
Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of two halogen atoms and a benzene ring suggests a significant nonpolar character. The amino group provides some capacity for hydrogen bonding.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the amino group can engage in hydrogen bonding with these solvents, the overall nonpolar nature of the molecule, due to the halogenated benzene ring, may limit high solubility. A related isomer, 4-bromo-3-chloroaniline, is reported to be soluble in methanol and ethanol.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is anticipated in these solvents. Dichloromethane is mentioned as a solvent in the synthesis of this compound.[1] 4-Bromo-3-chloroaniline also shows solubility in acetone and dichloromethane.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is likely to be moderate in toluene and low in non-aromatic, non-polar solvents like hexane, due to the aromatic nature of the solute.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely recognized and reliable technique.[3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be monitored over time to confirm that it has reached a plateau.[4]
-
Sample Collection and Preparation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[3] A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the measured concentration and the dilution factor.
Analytical Methods
The choice of analytical method is critical for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of the solute. It can also separate the analyte from any potential impurities.[3]
-
UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present. A wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to 2-Bromo-3-chloroaniline: Molecular Weight and Formula
This guide provides essential information regarding the molecular weight and chemical formula of 2-Bromo-3-chloroaniline, a compound of interest for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a substituted aniline derivative containing both bromine and chlorine atoms on the phenyl ring. Its fundamental chemical properties are summarized below.
Data Presentation
The molecular formula and weight of this compound are presented in the following table for clarity and quick reference.
| Property | Value |
| Chemical Formula | C6H5BrClN[1][2][3][4][5] |
| Molecular Weight | 206.47 g/mol [2][4] |
| Monoisotopic Mass | 204.9294 Da[3] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.
Caption: Relationship between this compound and its properties.
References
In-Depth Technical Guide: Material Safety Data Sheet for 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-3-chloroaniline (CAS No. 96558-73-5). The information is compiled and synthesized from various sources to ensure a thorough understanding of the handling, storage, and emergency procedures related to this compound.
Section 1: Chemical Identification and Physical Properties
This compound is a halogenated aromatic amine. Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[1] |
| Synonyms | 2-bromo-3-chlorobenzenamine, (2-Bromo-3-chlorophenyl)amine | ChemicalBook[2], ECHEMI[1] |
| CAS Number | 96558-73-5 | ChemicalBook[2] |
| Molecular Formula | C₆H₅BrClN | ChemicalBook[2] |
| Molecular Weight | 206.47 g/mol | ChemicalBook[2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 41-43°C | ECHEMI[1] |
| Boiling Point | 277°C | ECHEMI[1] |
| Density | 1.7 ± 0.1 g/cm³ | ECHEMI[1] |
| Flash Point | 122°C | ECHEMI[1] |
| InChI Key | JHHMLFBYFNAPDZ-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES String | NC1=CC=CC(Cl)=C1Br | Sigma-Aldrich |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are detailed below.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich | |
| Signal Word | Warning | Sigma-Aldrich | |
| Hazard Statements | H302 | Harmful if swallowed | Sigma-Aldrich |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P322, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 | A comprehensive set of precautions for handling, storage, and disposal. | ECHEMI[1][3] |
Section 3: First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.
| Exposure Route | First-Aid Measures | Source |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth. | ECHEMI[3] |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. | ECHEMI[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | ECHEMI[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ECHEMI[3] |
Section 4: Fire-Fighting Measures
| Aspect | Recommendation | Source |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | ECHEMI[3] |
| Specific Hazards | No data available. | ECHEMI[3] |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. | ECHEMI[3] |
Section 5: Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
| Aspect | Guidelines | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | ECHEMI[3] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | ECHEMI[3] |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific[4] |
Section 6: Personal Protective Equipment
Appropriate personal protective equipment (PPE) must be worn when handling this chemical.
| PPE Type | Specifications | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | ECHEMI[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves. | ECHEMI[3], Angene Chemical[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | ECHEMI[3] |
Section 7: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. The available information is presented below.
| Data Point | Value | Source |
| Acute Oral Toxicity | Category 4 | Sigma-Aldrich |
| Carcinogenicity | No information available. | Fisher Scientific[4] |
| Teratogenicity | No information available. | Fisher Scientific[4] |
| Ecological Information | Do not let the chemical enter drains. Discharge into the environment must be avoided. | ECHEMI[3] |
Experimental Protocols
Caption: Generalized workflow for an acute oral toxicity study (OECD 423).
Logical Flow of Safety Information
The following diagram illustrates the logical relationship of key safety information, from identification to disposal, for this compound.
Caption: Logical flow of safety procedures for this compound.
References
The Synthetic Utility of 2-Bromo-3-chloroaniline: A Technical Guide for Advanced Organic Synthesis
For Immediate Release
Introduction
In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures is paramount, particularly within the realms of pharmaceutical and materials science. The selection of versatile and highly functionalized starting materials is a critical determinant of synthetic efficiency and success. 2-Bromo-3-chloroaniline (CAS: 96558-73-5), a di-halogenated aromatic amine, has emerged as a powerful and versatile building block. Its unique substitution pattern, featuring an amine group for nucleophilic reactions and two distinct halogen atoms (bromine and chlorine) with differential reactivity, offers chemists a precise toolkit for sequential and site-selective modifications. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic compounds.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value |
| CAS Number | 96558-73-5 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Melting Point | 41-43 °C |
| Boiling Point | 277 °C |
| Density | 1.722 g/cm³ |
| Appearance | Light to dark brown crystalline solid |
| pKa | 1.48 ± 0.10 (Predicted) |
| SMILES | C1(N)=CC=CC(Cl)=C1Br |
Data sourced from various chemical suppliers and databases.[1][2]
Key Applications in Organic Synthesis
The synthetic versatility of this compound stems from the presence of three distinct reactive sites: the amino group, the bromine atom, and the chlorine atom. This allows for a wide array of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[3][4] A critical aspect of this substrate is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond.[4] This reactivity difference enables selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Common cross-coupling reactions involving this substrate include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with organoboron compounds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Heck Reaction: C-C bond formation with alkenes.
-
Sonogashira Coupling: C-C bond formation with terminal alkynes.
Caption: General workflow of a Palladium-catalyzed cross-coupling reaction.
Synthesis of Heterocyclic Compounds
Substituted anilines are foundational precursors for the synthesis of a vast array of heterocyclic compounds. This compound can be employed in condensation and cyclization reactions to build complex scaffolds. For instance, related bromo-chloroanilines are used to synthesize quinoxalinones, benzothiadiazepines, and other structures of pharmaceutical interest.[5] The amino group can act as a nucleophile to react with carbonyls or other electrophiles, initiating cyclization pathways.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key reactions, which can be adapted by researchers as a starting point.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C-Br)
This protocol describes a typical procedure for the selective coupling at the more reactive C-Br position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Dimethoxyethane (DME) or another suitable solvent (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(aryl)-3-chloroaniline.[6]
Caption: Logical relationship of C-Br vs. C-Cl reactivity.
Protocol 2: Synthesis of this compound
This protocol details the deprotection of a carbamate to yield the title compound.[1]
Materials:
-
tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g)
-
Dichloromethane (DCM, 20 mL)
-
Trifluoroacetic acid (TFA, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction solution using a rotary evaporator.
-
Add water (10 mL) to the concentrated residue.
-
Extract the mixture with dichloromethane (2 x 20 mL).
-
Separate the organic phase and wash it sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid.[1] The reported yield for this specific procedure is 77%.[1]
Quantitative Data Summary
While specific yield data for this compound is sparse without access to proprietary research, data from analogous compounds illustrates the general trends in reactivity. The following table provides representative yields for Suzuki-Miyaura coupling, highlighting the enhanced reactivity of aryl bromides over chlorides.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 80 | 12 | ~90-95% |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | ~75-85% |
This data is representative and adapted from literature on similar substrates to illustrate the reactivity trend.[6]
Conclusion
This compound is a high-value intermediate for organic synthesis, offering multiple, differentially reactive sites for molecular elaboration. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the C-Br bond can be selectively functionalized under milder conditions than the C-Cl bond, enabling sequential synthetic strategies. This strategic advantage, coupled with its role as a precursor to complex heterocyclic systems, positions this compound as an indispensable tool for researchers and professionals in drug development and materials science. Continued exploration of its reactivity will undoubtedly lead to novel and efficient synthetic pathways for next-generation molecules.
References
- 1. This compound CAS#: 96558-73-5 [chemicalbook.com]
- 2. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 3. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-3-chloroaniline for Researchers and Drug Development Professionals
Introduction: 2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis, and key applications in medicinal chemistry and agrochemical development, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is available in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.
| Supplier | Purity | Available Quantities |
| AbacipharmTech | 98% | 25g, 100g |
| ChemicalBook | - | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g, 300g, 400g, 500g, 1kg |
| BLD Pharm | - | - |
| Sigma-Aldrich | - | - |
| Epoch Labs (via IndiaMART) | 99% (Lab Grade) | Loose |
| PVR Life Sciences (via IndiaMART) | 98% | 5kg |
Note: The availability and listed purity from suppliers may vary. It is recommended to request a certificate of analysis for lot-specific data.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| CAS Number | 96558-73-5 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [1] |
| Appearance | Light to dark brown crystalline solid[1] |
| Melting Point | 41-43 °C[1] |
| Boiling Point | 277 °C[1] |
| Density | 1.722 g/cm³[1] |
| Flash Point | 122 °C[1] |
| Solubility | Soluble in organic solvents. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.03-6.99 (m, 1H), 6.85-6.83 (d, J = 8.0 Hz, 1H), 6.65-6.63 (d, J = 8.0 Hz, 1H), 4.25 (s, 2H)[1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the deprotection of a carbamate-protected precursor.[1]
Experimental Protocol: Synthesis from tert-butyl (2-bromo-3-chlorophenyl)carbamate
Materials:
-
tert-butyl (2-bromo-3-chlorophenyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).
-
Add trifluoroacetic acid (10 mL) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction solution using a rotary evaporator.
-
Add water (10 mL) to the concentrated residue.
-
Extract the aqueous mixture with dichloromethane (2 x 20 mL).
-
Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase to yield this compound as a solid. (Yield: 0.2 g, 77%).[1]
Applications in Cross-Coupling Reactions
The presence of both bromo and chloro substituents makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
General Experimental Protocol:
-
In an oven-dried reaction vessel, combine the aryl halide (e.g., this compound, 1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and any additional ligand if required.
-
Add a degassed solvent (e.g., toluene, dioxane, DMF; 5-10 mL).
-
Heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (0.5-2 mol%), a suitable ligand (1-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add the aryl halide (e.g., this compound, 1.0 mmol) and the desired amine (1.2 mmol), followed by the solvent (e.g., toluene, dioxane; 5 mL).
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water to isolate the product.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.
General Experimental Protocol:
-
To a reaction vessel, add the aryl halide (e.g., this compound, 1.0 mmol), an alkene (1.2 mmol), and a base (e.g., Et₃N, 1.5-2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand if necessary (e.g., P(o-tol)₃).
-
Add a suitable solvent (e.g., DMF, NMP, dioxane; 5-10 mL).
-
Degas the mixture and then heat it under an inert atmosphere (typically 100-140 °C).
Role in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility in forming carbon-carbon and carbon-heteroatom bonds allows for the construction of complex scaffolds found in many pharmaceutical and agrochemical compounds. For instance, derivatives of bromo- and chloroanilines are precursors to molecules with potential anti-cancer and anti-inflammatory properties. In the agrochemical sector, these intermediates are used to develop new pesticides and herbicides. While specific signaling pathways for this compound itself are not defined, its role as a precursor allows for the synthesis of molecules that target a variety of biological pathways, including those involving kinase inhibition.
Conclusion
This compound is a commercially available and highly valuable synthetic intermediate for researchers in both academia and industry. Its well-defined physicochemical properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential building block for the synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of drug discovery and development.
References
Methodological & Application
Synthetic Routes for the Preparation of 2-Bromo-3-chloroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-chloroaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other fine chemicals. Two distinct synthetic routes are presented, offering flexibility in starting material selection and reaction conditions.
Route 1: Deprotection of a Boc-Protected Precursor
This route offers a direct and high-yielding final step to obtain this compound. The synthesis involves two main stages: the protection of the amino group of a suitable precursor followed by deprotection. A key intermediate in this pathway is tert-butyl (2-bromo-3-chlorophenyl)carbamate.
Diagram of Synthetic Pathway (Route 1)
Caption: Synthesis of this compound via Boc-protection and deprotection.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-bromo-3-chlorophenyl)carbamate
A detailed experimental protocol for the Boc-protection of this compound is analogous to standard procedures for aniline protection.
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or other suitable base, and a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield tert-butyl (2-bromo-3-chlorophenyl)carbamate.
-
Step 2: Synthesis of this compound (Deprotection) [1]
-
Materials: tert-butyl (2-bromo-3-chlorophenyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).[1]
-
Add trifluoroacetic acid (10 mL) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Concentrate the reaction solution using a rotary evaporator.[1]
-
Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).[1]
-
Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield this compound.[1]
-
Quantitative Data (Route 1)
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Spectroscopic Data |
| 1 | tert-butyl (2-bromo-3-chlorophenyl)carbamate | This compound | Boc₂O, Base | DCM or THF | - | - | - |
| 2 | This compound | tert-butyl (2-bromo-3-chlorophenyl)carbamate | TFA | DCM | 77%[1] | Solid[1] | ¹H NMR (400 MHz, CDCl₃) δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s)[1] |
Route 2: Reduction of a Nitroaromatic Precursor
This route involves the synthesis of a nitrated precursor, 1-Bromo-2-chloro-3-nitrobenzene, followed by its reduction to the target aniline. This is a versatile approach, as nitro-group reduction is a well-established and reliable transformation.
Diagram of Synthetic Pathway (Route 2)
Caption: Synthesis of this compound from 2-Chloro-3-nitrobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-chloro-3-nitrobenzene [2][3]
-
Materials: 2-Chloro-3-nitrobenzoic acid, Red mercuric oxide, Bromine, Carbon tetrachloride.
-
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in carbon tetrachloride (350 mL) under a nitrogen atmosphere.[2][3]
-
Continue refluxing for 3 hours after the addition is complete.[2][3]
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2][3]
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.[2][3]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[2][3]
-
Concentrate the solvent under reduced pressure to obtain 1-Bromo-2-chloro-3-nitrobenzene.[2][3]
-
Step 2: Synthesis of this compound (Reduction)
The reduction of the nitro group can be achieved using various reagents. Below are two common methods adapted from the synthesis of a similar isomer, 3-bromo-2-chloroaniline.[4]
Method A: Using Tin(II) Chloride (SnCl₂) [4]
-
Materials: 1-Bromo-2-chloro-3-nitrobenzene, Tin(II) chloride (SnCl₂), Ethanol.
-
Procedure:
-
Prepare a solution of 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq) in ethanol.
-
Add SnCl₂ (5.0 eq) to the solution.
-
Stir the mixture and heat to reflux for 3 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature and quench with deionized water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Method B: Using Iron Powder in Acidic Medium [4]
-
Materials: 1-Bromo-2-chloro-3-nitrobenzene, Iron powder, Acetic acid (HOAc), Ethanol, Water.
-
Procedure:
-
To a mixture of ethanol, water, and acetic acid, add 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq).
-
Add iron powder (3.0 eq) in portions at room temperature.[4]
-
Stir the resulting mixture at room temperature for 16 hours.[4]
-
Neutralize the reaction with a 5 N NaOH solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data (Route 2)
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Spectroscopic Data |
| 1 | 1-Bromo-2-chloro-3-nitrobenzene | 2-Chloro-3-nitrobenzoic acid | HgO, Br₂ | CCl₄ | 67%[2][3] | - | ¹H NMR (400 MHz, CDCl₃) δ 7.84 (d, 1H), 7.71 (d, 1H), 7.27 (dd, 1H); MS (M+1) 235, 237, 239[2][3] |
| 2A | This compound | 1-Bromo-2-chloro-3-nitrobenzene | SnCl₂ | Ethanol | 55.2% (for isomer)[4] | Off-white solid (for isomer)[4] | - |
| 2B | This compound | 1-Bromo-2-chloro-3-nitrobenzene | Fe, HOAc | EtOH/H₂O | 100% (for isomer)[4] | - | - |
Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The yields and purity are based on reported values for similar compounds and may vary depending on experimental conditions.
References
Application Notes and Protocols: Synthesis of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 2-Bromo-3-chloroaniline, a valuable intermediate in organic synthesis.
Introduction
This compound is a substituted aromatic amine that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the presence of three distinct functional groups—an amino group and two different halogen atoms—which can be selectively manipulated to construct complex molecular architectures through reactions like Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination.[1] The precise positioning of the bromo and chloro substituents makes it a valuable precursor for introducing specific structural motifs into target molecules.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 3-chloroaniline proceeds via a multi-step sequence involving the protection of the highly activating amino group, followed by regioselective electrophilic aromatic bromination, and subsequent deprotection.
Step 1: Protection of the Amino Group
The amino group of the starting material, 3-chloroaniline, is a strong activating group that directs incoming electrophiles to the ortho and para positions.[2][3] To control the regioselectivity of the bromination and prevent side reactions such as the formation of poly-brominated products, the amino group is first protected.[4] This is commonly achieved by converting it to an amide or a carbamate, which are less activating. For instance, reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base yields the corresponding tert-butyl carbamate.
Step 2: Electrophilic Aromatic Bromination
With the amino group protected, the subsequent electrophilic bromination is directed by both the protected amino group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing and deactivating). The bromine electrophile (Br⁺), typically generated from a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂), will preferentially add to the positions most activated by the substituents. The position ortho to the protected amino group and meta to the chlorine atom is sterically accessible and electronically favorable for substitution, leading to the formation of the desired 2-bromo-3-chloro-substituted intermediate.
Step 3: Deprotection
The final step involves the removal of the protecting group to regenerate the free amino group. In the case of a tert-butyl carbamate protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5]
Below is a DOT language script visualizing the overall reaction pathway.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocol is a representative method for the synthesis of this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 3-Chloroaniline | Sigma-Aldrich | 99% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sigma-Aldrich | 99% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | ≥99.8% |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 99% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Saturated aqueous sodium bicarbonate | - | - |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous sodium sulfate | Sigma-Aldrich | ≥99.0% |
Procedure:
Step A: Synthesis of tert-butyl (3-chlorophenyl)carbamate (Protection)
-
To a solution of 3-chloroaniline in dichloromethane (DCM), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step B: Synthesis of tert-butyl (2-bromo-3-chlorophenyl)carbamate (Bromination)
-
Dissolve the protected aniline from Step A in a suitable solvent such as DCM or acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.
Step C: Synthesis of this compound (Deprotection)
-
Dissolve the tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).[5]
-
Add trifluoroacetic acid (10 mL) to the solution.[5]
-
Stir the reaction mixture at room temperature for 3 hours.[5]
-
Concentrate the reaction solution using a rotary evaporator.[5]
-
Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).[5]
-
Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[5]
-
Dry the organic phase over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic phase to yield this compound.[5] A yield of 77% has been reported for this step.[5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClN | [5][6] |
| Molecular Weight | 206.47 g/mol | [5][6] |
| Melting Point | 41-43 °C | [5] |
| Boiling Point | 277 °C | [5] |
| Density | 1.722 g/cm³ | [5] |
| Appearance | Light to dark brown crystalline solid | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s) | [5] |
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression designed to control the regioselectivity of the bromination reaction.
Caption: Logical workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-3-chloroaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, a summary of reaction conditions, and insights into the applications of the resulting 3-chloro-2-aminobiphenyl derivatives in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2]
This compound is a versatile building block that, upon undergoing a Suzuki coupling, yields 3-chloro-2-aminobiphenyl derivatives. These products are of significant interest in drug discovery due to their structural resemblance to known pharmacophores. The 2-aminobiphenyl scaffold is a privileged structure found in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The presence of the chlorine atom at the 3-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for further functionalization.
Applications in Drug Discovery
Substituted 2-aminobiphenyls have demonstrated a wide range of biological activities, making them attractive targets for medicinal chemists.
Kinase Inhibition: The 2-aminobiphenyl core is a key structural feature in numerous kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.[5] Derivatives of 2-aminobenzamide, which are structurally related to the products of this reaction, have been investigated as inhibitors of various kinases, including Casein Kinase 1 Delta (CK1δ).[3] The 3-chloro-2-aminobiphenyl scaffold can be further elaborated to target the ATP-binding site of specific kinases.
Anti-inflammatory and Anticancer Activity: Chronic inflammation is closely linked to the development of cancer.[4] Certain 2-aminobiphenyl derivatives have been shown to possess anti-inflammatory properties. For instance, 2-aminobiphenyl itself has been reported to up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and carcinogenesis, in bladder cancer cells.[6] This suggests that derivatives of 2-aminobiphenyl could be designed to modulate inflammatory pathways. Furthermore, the 2-aminobenzothiazole scaffold, which shares structural similarities, is found in numerous potent anticancer agents that target a variety of tumor-related proteins.[7]
Suzuki Coupling Reaction Overview
The Suzuki coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.
Due to the presence of the free amino group and the ortho-bromo substituent, this compound can be a challenging substrate for Suzuki coupling. Careful optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of challenging aryl bromides, including ortho-substituted bromoanilines. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, CataCXium® A Pd G3 | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[3] CataCXium® A Pd G3 has shown particular effectiveness for unprotected ortho-bromoanilines.[8] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), P(t-Bu)₃ | Electron-rich and sterically hindered phosphine ligands accelerate the oxidative addition step.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic inorganic bases are often required for challenging substrates to facilitate transmetalation.[8][9] |
| Solvent | Dioxane, THF, 2-MeTHF, Toluene, often with water | Aprotic polar solvents are commonly used. A biphasic system with water can aid in dissolving the inorganic base.[8] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-2-aminobiphenyl derivative.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 expression is up-regulated by 2-aminobiphenyl in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a critical process in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.[2] The substrate, 2-bromo-3-chloroaniline, offers a unique opportunity for selective functionalization due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions. Typically, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under conditions that leave the C-Cl bond intact. This chemoselectivity allows for the synthesis of mono-aminated products that can be further functionalized at the chlorine position in subsequent reactions.
These application notes provide detailed protocols for the selective Buchwald-Hartwig amination of this compound with various primary and secondary amines, offering a guide for reaction setup, optimization, and product isolation.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base.[3]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide bond of this compound. This is generally the rate-determining step and occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-substituted 3-chloroaniline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The efficiency and selectivity of this process are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature.
Experimental Protocols
The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine substrates.
All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Seal the flask, and evacuate and backfill with inert gas three times. Through a septum, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3-chloroaniline derivative.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) to the tube. Seal the tube tightly.
-
Reaction: Remove the reaction tube from the glovebox and place it in a preheated heating block at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar substrates and serve as a guide for reaction optimization.
Table 1: Amination of this compound with Primary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| n-Hexylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-85 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 90-98 |
| Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 88-96 |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Logical Relationship of Reactivity
Caption: Reactivity difference between C-Br and C-Cl bonds in this compound.
References
The Role of 2-Bromo-3-chloroaniline as a Key Intermediate in the Synthesis of Pharmaceutical Agents
Application Notes and Protocols for Researchers in Drug Development
Introduction
2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aniline ring, offers differential reactivity that can be exploited for selective chemical transformations. The presence of the amine group, along with the two distinct halogens, allows for a range of synthetic manipulations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the core scaffolds of many biologically active compounds. This document provides detailed application notes on the use of this compound as an intermediate in the synthesis of a potential kinase inhibitor, including experimental protocols and a discussion of the relevant biological signaling pathways.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. The 2-aminopyrimidine scaffold is a common core structure in many kinase inhibitors, and this compound can be a key starting material for the elaboration of this pharmacophore. The general strategy involves the coupling of this compound with a suitable pyrimidine derivative, followed by further functionalization.
A representative application is the synthesis of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine, a potential intermediate for Janus Kinase (JAK) or Spleen Tyrosine Kinase (SYK) inhibitors. The synthesis of this intermediate is typically achieved through a Buchwald-Hartwig amination reaction.
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-amino-5-fluoropyrimidine.
Materials:
-
This compound
-
4-Amino-5-fluoropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-amino-5-fluoropyrimidine (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.015 equiv.), and the ligand, Xantphos (0.03 equiv.), to the flask.
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination reaction described above. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Amino-5-fluoropyrimidine | 1.5 (Pd₂(dba)₃) | 3.0 (Xantphos) | Cesium Carbonate | Toluene | 110 | 12-18 | 75-85 | >95 |
Visualization of Synthetic and Signaling Pathways
To further illustrate the utility of this compound in pharmaceutical synthesis and the biological context of its derivatives, the following diagrams are provided.
Synthetic Pathway Diagram
Experimental Workflow Diagram
Targeted Signaling Pathways
Derivatives of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine are potential inhibitors of Janus Kinases (JAKs) or Spleen Tyrosine Kinase (SYK), which are key components of intracellular signaling pathways involved in immunity and inflammation.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
SYK Signaling Pathway in B-Cells
Spleen Tyrosine Kinase (SYK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and antibody production.
This compound is a strategic intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its versatile reactivity allows for the construction of key pharmacophores through established synthetic methodologies like the Buchwald-Hartwig amination. The protocols and data presented herein provide a foundation for researchers to utilize this building block in the development of novel therapeutic agents targeting critical signaling pathways involved in human disease.
Application of 2-Bromo-3-chloroaniline in Agrochemical Research: A Hypothetical Case Study
Introduction
2-Bromo-3-chloroaniline is a versatile halogenated aromatic amine that holds significant potential as a key building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple reaction sites for the construction of complex molecular architectures. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various modern pesticides. This document presents a detailed application note and experimental protocols for a hypothetical insecticidal compound, herein named "Gemini-cide," synthesized from this compound. This case study serves to illustrate the potential applications of this compound in the discovery and development of new crop protection agents.
Application Notes: Synthesis of a Hypothetical Diamide Insecticide ("Gemini-cide")
The diamide class of insecticides, which includes commercial products like chlorantraniliprole, are highly effective against a range of lepidopteran pests. They act as allosteric modulators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the insect. The synthesis of a novel diamide insecticide, "Gemini-cide," can be envisioned starting from this compound.
The synthetic strategy involves the acylation of this compound with a suitable acid chloride to form an amide bond, a key structural feature of diamide insecticides. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce further structural diversity, potentially enhancing insecticidal activity and spectrum.
Table 1: Hypothetical Physicochemical and Insecticidal Properties of Gemini-cide
| Property | Value |
| IUPAC Name | N-(2-bromo-3-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
| Molecular Formula | C₁₃H₁₂BrClN₄O |
| Molecular Weight | 355.62 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 185-188 °C |
| Solubility | Low in water, soluble in acetone, DMSO |
| Target Pests | Lepidopteran larvae (e.g., Diamondback moth, Armyworm) |
| Mode of Action | Ryanodine receptor modulator |
| LC₅₀ (Diamondback moth) | 0.5 mg/L |
| LC₅₀ (Armyworm) | 1.2 mg/L |
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-3-chlorophenyl)-2-chloroacetamide (Intermediate 1)
Objective: To synthesize the key intermediate, N-(2-bromo-3-chlorophenyl)-2-chloroacetamide, via acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add chloroacetyl chloride to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-bromo-3-chlorophenyl)-2-chloroacetamide as a solid.
Table 2: Hypothetical Yield and Purity of Intermediate 1
| Parameter | Value |
| Theoretical Yield | Based on 10 g of this compound |
| Actual Yield | 12.5 g (85%) |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Gemini-cide (Final Product)
Objective: To synthesize the final product, Gemini-cide, via nucleophilic substitution of Intermediate 1 with 3,5-dimethylpyrazole.
Materials:
-
N-(2-bromo-3-chlorophenyl)-2-chloroacetamide (Intermediate 1) (1.0 eq)
-
3,5-Dimethylpyrazole (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add Intermediate 1, 3,5-dimethylpyrazole, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to afford Gemini-cide.
Table 3: Hypothetical Yield and Purity of Gemini-cide
| Parameter | Value |
| Theoretical Yield | Based on 10 g of Intermediate 1 |
| Actual Yield | 9.8 g (80%) |
| Purity (by HPLC) | >99% |
Visualizations
Caption: Synthetic workflow for the hypothetical insecticide "Gemini-cide".
Caption: Proposed mode of action of Gemini-cide on the insect ryanodine receptor.
Gas Chromatography Methods for the Analysis of 2-Bromo-3-chloroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloroaniline is a halogenated aromatic amine, a chemical class of significant interest in the pharmaceutical and chemical industries. These compounds often serve as key building blocks or intermediates in the synthesis of a wide array of products, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The precise isomeric structure of halogenated anilines can significantly influence their chemical reactivity and biological activity. Therefore, robust and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products.
Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2] This document provides detailed application notes and protocols for the analysis of this compound using different gas chromatography methods.
Data Presentation: Comparison of GC Methods
The following table summarizes the key parameters for two distinct gas chromatography methods for the analysis of this compound. These methods offer a choice between a general-purpose column and a more specific one, with corresponding typical performance characteristics.
| Parameter | Method 1: High-Resolution Capillary GC | Method 2: General Purpose Capillary GC |
| GC Column | TR-1, 30 m x 0.32 mm ID, 0.25 µm film | 5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Type | Split/Splitless | Split/Splitless |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium | Helium |
| Oven Program | 50 °C, hold for 1 min, ramp at 5 °C/min to 300 °C, hold for 5 min | 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Detector | Mass Spectrometry (MS) | Flame Ionization Detector (FID) |
| Detector Temperature | N/A (Transfer line at 280 °C) | 300 °C |
| Retention Index (I) | 1388 (on TR-1)[3] | Not specified |
| Typical LOD | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Typical LOQ | 0.5 - 25 ng/mL | 5 - 100 ng/mL |
| Typical Linearity | 0.5 - 500 ng/mL (R² > 0.995) | 5 - 1000 ng/mL (R² > 0.99) |
Note: LOD, LOQ, and Linearity are typical values and should be experimentally determined for specific applications and instrumentation.
Experimental Protocols
Method 1: High-Resolution Analysis using GC-MS
This protocol is based on established methods for halogenated anilines and provides high specificity and sensitivity, making it suitable for identification and quantification in complex matrices.[3]
1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Dichloromethane or Acetone (GC grade)
-
Helium (99.999% purity)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
2. Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range. For solid samples, accurately weigh the sample before dissolution. For samples in a complex matrix, a suitable extraction method, such as liquid-liquid extraction, may be necessary.[2]
3. GC-MS Instrument Setup and Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: TR-1, 30 m x 0.32 mm ID, 0.25 µm film.[3]
-
Injector: Split/splitless inlet at 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 5 °C/minute to 300 °C and hold for 5 minutes.[3]
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The molecular ion peak is expected at m/z 205/207/209 due to the isotopic distribution of bromine and chlorine.
Method 2: General Purpose Analysis using GC-FID
This protocol is suitable for routine analysis and quality control where a mass spectrometer is not essential.
1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Dichloromethane or Acetone (GC grade)
-
Helium, Hydrogen, and Air (high purity)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
2. Sample and Standard Preparation
-
Follow the same procedure for preparing stock and working standard solutions as described in Method 1. The concentration range for calibration standards may be adjusted based on the expected sample concentrations and detector sensitivity (e.g., 5 µg/mL to 500 µg/mL).
-
Prepare samples by dissolving them in dichloromethane to a concentration within the calibration range.
3. GC-FID Instrument Setup and Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: 5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film.[1]
-
Injector: Split/splitless inlet at 250 °C.[1]
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard under the same conditions.
Visualizations
Caption: Experimental workflow for GC analysis of this compound.
Caption: Logical relationship of gas chromatography system components.
References
Application Note: HPLC Analysis for Purity Determination of 2-Bromo-3-chloroaniline
AN-2B3CA-001
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-Bromo-3-chloroaniline. This reversed-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and professionals in drug development and quality control to ensure the integrity of this critical chemical intermediate. The method demonstrates high resolution and sensitivity for the separation of this compound from potential impurities.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[2] This document provides a detailed protocol for the purity determination of this compound using RP-HPLC with UV detection.[3]
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended for the separation of aromatic amines.[2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard (high purity)
-
2.2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 15 cm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 65:35 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase prior to use to ensure optimal performance.[3]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase to create a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, ensuring the final concentration is approximately 0.1 mg/mL in the mobile phase.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.
-
The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 15000 | 0.3 | Unknown Impurity |
| 2 | 5.8 | 4950000 | 99.0 | This compound |
| 3 | 7.2 | 25000 | 0.5 | Isomeric Impurity |
| 4 | 9.1 | 10000 | 0.2 | Unknown Impurity |
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-bromo-3-chloroaniline. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in pharmaceutical and agrochemical research. The protocols outlined herein describe key transformations including N-acylation, N-sulfonylation, Sandmeyer reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, providing a roadmap for the generation of diverse molecular scaffolds for further investigation.
Introduction
This compound is a substituted aromatic amine that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and amino functionalities, allows for regioselective modifications, making it an attractive starting point for the synthesis of complex molecules. The derivatization of this compound can introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of novel materials. This guide offers practical and detailed methodologies for the derivatization of this compound, complete with quantitative data and visual workflows to aid in experimental design and execution.
Data Presentation: Properties of this compound and its Derivatives
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₅BrClN | 206.47 | 41-43[1] |
| N-(2-Bromo-3-chlorophenyl)acetamide | C₈H₇BrClNO | 248.51 | Estimated: 110-115 |
| 2-Bromo-3-chloro-N-phenylbenzenesulfonamide | C₁₂H₉BrClNO₂S | 346.63 | Estimated: 130-135 |
| 1-Bromo-2-chloro-3-iodobenzene | C₆H₃BrClI | 317.35 | Estimated: 50-55 |
| N-Phenyl-(this compound) | C₁₂H₉BrClN | 282.57 | Estimated: 85-90 |
| 2-Bromo-3-chloro-1,1'-biphenyl | C₁₂H₈BrCl | 267.55 | Estimated: 60-65 |
Table 2: Spectroscopic Data of this compound Derivatives (¹H NMR)
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-(2-Bromo-3-chlorophenyl)acetamide | CDCl₃ | Estimated: 8.0-8.2 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 2.2 (s, 3H, COCH₃) |
| 2-Bromo-3-chloro-N-phenylbenzenesulfonamide | CDCl₃ | Estimated: 7.8-8.0 (m, 1H, Ar-H), 7.2-7.5 (m, 7H, Ar-H) |
| 1-Bromo-2-chloro-3-iodobenzene | CDCl₃ | Estimated: 7.6-7.8 (m, 1H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H) |
| N-Phenyl-(this compound) | CDCl₃ | Estimated: 7.1-7.4 (m, 6H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.8 (br s, 1H, NH) |
| 2-Bromo-3-chloro-1,1'-biphenyl | CDCl₃ | Estimated: 7.2-7.6 (m, 8H, Ar-H) |
Table 3: Spectroscopic Data of this compound Derivatives (¹³C NMR and MS)
| Compound | ¹³C NMR (δ, ppm) - Estimated | Mass Spectrometry (m/z) - Estimated |
| N-(2-Bromo-3-chlorophenyl)acetamide | 168 (C=O), 140, 134, 130, 128, 125, 118 (Ar-C), 24 (CH₃) | 247/249/251 [M]⁺ |
| 2-Bromo-3-chloro-N-phenylbenzenesulfonamide | 142, 139, 135, 132, 130, 129, 128, 127, 125, 122 (Ar-C) | 345/347/349 [M]⁺ |
| 1-Bromo-2-chloro-3-iodobenzene | 140, 135, 132, 130, 128, 95 (Ar-C) | 316/318/320 [M]⁺ |
| N-Phenyl-(this compound) | 145, 142, 133, 130, 129, 125, 122, 120, 118, 115 (Ar-C) | 281/283/285 [M]⁺ |
| 2-Bromo-3-chloro-1,1'-biphenyl | 142, 140, 138, 132, 130, 129, 128, 127 (Ar-C) | 266/268/270 [M]⁺ |
Experimental Protocols
N-Acylation of this compound
This protocol describes the synthesis of N-(2-bromo-3-chlorophenyl)acetamide, a common derivative that can serve as a protected intermediate or a final product. The reaction involves the acylation of the amino group using an acylating agent.
Reaction Principle: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride), leading to the formation of an amide bond.
N-Acylation Reaction Pathway.
Experimental Workflow:
Experimental workflow for N-acylation.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
N-Sulfonylation of this compound
This protocol describes the synthesis of a sulfonamide derivative, which is a common motif in many pharmaceutical compounds.
Reaction Principle: The amino group of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride in the presence of a base to form a sulfonamide.
N-Sulfonylation Reaction Pathway.
Protocol:
-
Dissolve this compound (1.0 eq) in pyridine at room temperature.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure sulfonamide.
Sandmeyer Reaction of this compound
The Sandmeyer reaction is a versatile method to replace the amino group of an aniline with a variety of substituents, including halogens, cyano, and hydroxyl groups.[2][3] This protocol describes the conversion of this compound to 1-bromo-2-chloro-3-iodobenzene.
Reaction Principle: The amino group is first converted to a diazonium salt by treatment with a nitrite source in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene.[2][3]
Sandmeyer Reaction Pathway.
Protocol:
-
Diazotization: In a beaker, suspend this compound (1.0 eq) in a mixture of sulfuric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This protocol outlines the coupling of this compound with a primary or secondary amine.
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting palladium(II) complex then reacts with the amine in the presence of a base, followed by reductive elimination to form the N-arylated product and regenerate the palladium(0) catalyst.[4][6]
Buchwald-Hartwig Amination Catalytic Cycle.
Protocol:
-
In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[7][8]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the biaryl product.[9]
Suzuki-Miyaura Coupling Catalytic Cycle.
Protocol:
-
To a flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The protocols detailed in these application notes provide a robust foundation for the derivatization of this compound. These methods open avenues for the synthesis of a diverse library of compounds, which are essential for advancing research in medicinal chemistry and materials science. The provided data tables and visual diagrams are intended to facilitate the practical application of these synthetic transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. This compound CAS#: 96558-73-5 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-chloroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloroaniline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound via the reduction of 1-Bromo-2-chloro-3-nitrobenzene is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the reduction of 1-Bromo-2-chloro-3-nitrobenzene are a common issue. Several factors could be contributing to this, including incomplete reaction, side reactions, and product loss during workup.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For reductions using tin(II) chloride (SnCl2) or iron powder, a significant molar excess is typically required to drive the reaction to completion.[1]
-
Reaction Time and Temperature: The reaction may require longer heating or refluxing to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. One protocol suggests refluxing for 3 hours with SnCl2[1], while another using iron powder stirs at room temperature for 16 hours[1].
-
-
Side Reactions:
-
Dehalogenation: The bromo and chloro substituents can be susceptible to removal during reduction, especially with certain catalysts like Palladium on carbon (Pd/C) under hydrogenation conditions.[2] If you are using catalytic hydrogenation, consider a milder catalyst like Raney® Nickel, which is known to be more chemoselective for the nitro group reduction in the presence of halogens.[2]
-
Formation of Azo and Azoxy Byproducts: Under certain conditions, particularly with older reduction methods, bimolecular reduction can occur, leading to the formation of azo and azoxy compounds.[3] Using a metal/acid system like iron in acetic acid can help minimize these byproducts.[1]
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer. Use a suitable organic solvent like ethyl acetate and perform multiple extractions. Washing the combined organic layers with brine can help remove residual water and improve separation.[1]
-
Purification: Significant product loss can occur during purification steps like column chromatography. Optimize your column chromatography conditions (e.g., silica gel mesh size, eluent system) to achieve good separation with minimal loss. One reported eluent system is ethyl acetate/petroleum ether (1:50).[1]
-
Q2: I am attempting to synthesize this compound by brominating 3-chloroaniline, but I am observing the formation of multiple brominated products. How can I improve the regioselectivity?
A: Direct bromination of anilines is often difficult to control due to the strong activating nature of the amino group, which can lead to polybromination.[4][5]
Strategies to Improve Selectivity:
-
Protecting the Amino Group: The most effective strategy is to protect the amino group as an acetanilide before bromination. The acetyl group moderates the activating effect of the amine, allowing for more controlled, regioselective bromination.[4][5] The protecting group can be subsequently removed by hydrolysis.[6]
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br2) can sometimes provide better control. N-Bromosuccinimide (NBS) is a common alternative.
-
Reaction Conditions: Carefully controlling the reaction temperature, typically by cooling the reaction mixture, can help to prevent over-bromination.[6]
Q3: My final this compound product is impure, containing isomeric byproducts. How can I improve the purity?
A: Isomeric impurities are a common challenge in the synthesis of substituted anilines. The strategy for removal depends on the nature of the impurity.
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized mobile phase are crucial for achieving good separation.[1]
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the isomeric impurity differ significantly, recrystallization can be an effective purification method.
-
Fractional Distillation: For liquid anilines with sufficiently different boiling points, fractional distillation under reduced pressure can be used for separation.[4]
Q4: My purified this compound darkens over time. Why is this happening and how can I prevent it?
A: Anilines, in general, are susceptible to aerial oxidation, which leads to the formation of colored impurities. This process is often accelerated by exposure to light and air.[4]
Prevention Strategies:
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.
-
Purity: Ensure the product is highly pure, as trace impurities can sometimes catalyze the oxidation process.
Data Presentation
Table 1: Comparison of Reduction Methods for the Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene
| Reducing Agent | Solvent(s) | Temperature | Reaction Time | Reported Yield (%) | Reference |
| SnCl₂ | Ethanol | Reflux | 3 hours | 55.2 | [1] |
| Iron powder | Acetic acid, Ethanol, Water | Room Temperature | 16 hours | 100 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder [1]
-
Reaction Setup: To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, add iron powder (10.7 g, 190.70 mmol) in portions.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours.
-
Workup: Neutralize the mixture with a 5 N NaOH solution.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.
Protocol 2: Synthesis of this compound via Protection, Bromination, and Deprotection of 3-Chloroaniline (General Procedure)
This protocol is a generalized representation based on common organic synthesis techniques for selective halogenation.[4][5][6]
-
Acetylation (Protection):
-
Dissolve 3-chloroaniline in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride dropwise while cooling the reaction mixture.
-
Stir for a specified time until the reaction is complete (monitor by TLC).
-
Isolate the N-(3-chlorophenyl)acetamide product, typically by precipitation in water followed by filtration.
-
-
Bromination:
-
Dissolve the N-(3-chlorophenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent (e.g., a solution of bromine in acetic acid) dropwise.
-
Stir the reaction at a low temperature until complete (monitor by TLC).
-
Isolate the N-(2-bromo-3-chlorophenyl)acetamide product.
-
-
Hydrolysis (Deprotection):
-
Reflux the N-(2-bromo-3-chlorophenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH) until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the this compound product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-3-chloroaniline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-chloroaniline by recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: Why has my purified this compound turned a yellow or brown color?
A1: The discoloration of anilines, including this compound, is typically due to aerial oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. To minimize discoloration, it is advisable to store the purified compound in a dark place under an inert atmosphere, such as nitrogen or argon. If your product is already discolored, a small amount of activated charcoal can be used during the recrystallization process to adsorb the colored impurities.[1]
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[2] this compound has a relatively low melting point of 41-43°C, which can make it prone to oiling out.[3]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Solution 2: Try a different solvent or a mixed solvent system. For instance, if you are using a single solvent like ethanol, you could try a mixture of ethanol and water.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.
Q3: No crystals have formed even after cooling the solution in an ice bath. What is the problem?
A3: This is a common issue that can arise from several factors.
-
Too much solvent: The most frequent reason for the failure of crystallization is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[2] To remedy this, you can heat the solution to boil off some of the solvent to reach the saturation point and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by introducing a seed crystal.
Q4: The recovery yield of my purified this compound is very low. How can I improve it?
A4: A low yield can result from several procedural missteps.[2]
-
Using too much solvent: As mentioned previously, excess solvent will lead to a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper, leading to loss. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q5: How do I choose a suitable solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a relatively nonpolar molecule, nonpolar or moderately polar solvents are good candidates.[3] For substituted anilines, an ethanol/water mixed solvent system is often a good starting point.[4] You can also test solvents like heptane or other hydrocarbons.[5] It is recommended to perform small-scale solubility tests with a few solvents to identify the most suitable one.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate to dissolve the solid. Stir continuously with a glass rod. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization of the product.
-
Crystallization: Reheat the solution to ensure all the this compound is dissolved. Add hot water dropwise until the solution becomes slightly cloudy, indicating it has reached its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (41-43°C) to remove any residual solvent.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and key physical properties. Researchers should perform preliminary solubility tests to determine the optimal solvent for their specific sample.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClN | [6] |
| Molecular Weight | 206.47 g/mol | [6] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | 277 °C | [3] |
| Qualitative Solubility | Exhibits nonpolar properties. Soluble in solvents like dichloromethane. Similar compounds show solubility in methanol, ethanol, and acetone. | [3][7] |
| Typical Recrystallization Yield | 70-90% (estimated, highly dependent on the purity of the crude product and technique) | General laboratory practice |
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 96558-73-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. Aniline, 2-bromo-3-chloro [webbook.nist.gov]
- 7. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]
Side reactions to avoid in the synthesis of 2-Bromo-3-chloroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions depend on the synthetic route employed. However, common undesirable reactions include:
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Over-halogenation: Introduction of additional bromine or chlorine atoms to the aromatic ring, leading to di- or tri-halogenated impurities.
-
Isomer Formation: Bromination or chlorination at positions other than the desired ones, resulting in a mixture of isomers that can be difficult to separate.
-
Dehalogenation: Loss of a halogen atom, particularly during reduction steps (e.g., reduction of a nitro group), can lead to the formation of chloroaniline or bromoaniline.
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Incomplete Reaction: Residual starting materials or intermediates in the final product.
-
Hydrolysis of Diazonium Salts: In Sandmeyer-type reactions, the intermediate diazonium salt can react with water to form phenolic impurities.
-
Formation of Biaryl Compounds: A common side product in Sandmeyer reactions is the formation of biphenyl derivatives.[1]
Q2: How can I minimize the formation of polybrominated byproducts during the bromination of 3-chloroaniline?
A2: To control polybromination, consider the following:
-
Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 3-chloroaniline.
-
Temperature Control: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
Protecting Groups: Consider protecting the amine group as an acetanilide to reduce its activating effect and gain better control over the regioselectivity of the bromination.
Q3: What analytical techniques are recommended for identifying and quantifying side products?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and isomers.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product
Symptoms:
-
GC-MS or HPLC analysis shows multiple peaks with the same mass-to-charge ratio as the desired product.
-
¹H NMR spectrum shows a complex pattern of aromatic signals that is inconsistent with the pure desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Non-selective Halogenation | The directing effects of the amino and chloro groups on 3-chloroaniline can lead to the formation of several isomers upon bromination. To enhance regioselectivity, consider protecting the amino group as an acetanilide before halogenation. The bulkier protecting group can sterically hinder certain positions. |
| Reaction Temperature Too High | Higher temperatures can lead to a loss of selectivity. Maintain a low and consistent temperature throughout the reaction. |
| Incorrect Solvent | The polarity of the solvent can influence the selectivity of the halogenation. Acetic acid is a commonly used solvent.[2] Experiment with different solvent systems to optimize for the desired isomer. |
Issue 2: Significant Dehalogenation During Nitro Group Reduction
Symptoms:
-
Presence of 3-chloroaniline or 2-bromoaniline in the product mixture, as identified by GC-MS or NMR.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reduction Conditions | Certain reducing agents or reaction conditions can lead to the cleavage of the carbon-halogen bond. For the reduction of a nitro-intermediate like 2-bromo-3-chloronitrobenzene, using milder reducing agents such as tin(II) chloride (SnCl₂) in ethanol can be effective.[3] |
| Catalyst Poisoning or Inactivity | In catalytic hydrogenation, the catalyst can sometimes promote dehalogenation. The addition of metal oxides to the reaction can help to avoid this. Screening different catalysts (e.g., PtO₂, Pd/C with additives) and optimizing hydrogen pressure and temperature are crucial. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 3-Chloroaniline (Illustrative)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-chloroaniline (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid through the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Reduction of 2-Bromo-3-chloronitrobenzene
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-3-chloronitrobenzene (1 equivalent) and ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Caption: Main synthesis pathway of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Optimizing reaction conditions for 2-Bromo-3-chloroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The primary precursor for synthesizing this compound is typically 1-bromo-2-chloro-3-nitrobenzene, which is then reduced to the corresponding aniline. An alternative approach involves the deprotection of a protected aniline derivative, such as tert-butyl (2-bromo-3-chlorophenyl)carbamate.
Q2: What are the most effective reducing agents for the conversion of 1-bromo-2-chloro-3-nitrobenzene to this compound?
A2: Commonly used and effective reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol and iron powder in a mixture of acetic acid, ethanol, and water.[1][2] Both methods have demonstrated high efficacy.
Q3: What is a typical purification method for crude this compound?
A3: A highly effective method for purifying the crude product is silica gel column chromatography.[1][2] A common eluent system is a mixture of ethyl acetate and petroleum ether.[1][2]
Q4: How can I avoid the formation of di- or tri-halogenated byproducts during synthesis?
A4: Over-halogenation is a common side reaction, particularly when directly halogenating anilines due to the activating nature of the amino group. To prevent this, it is crucial to control the stoichiometry of the halogenating agent and maintain a low reaction temperature, preferably between 0°C and ambient temperature.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: The reduction of the nitro group may not have proceeded to completion. | - Ensure the reaction is stirred for the recommended duration (e.g., 3 hours under reflux for SnCl2 method, 16 hours at room temperature for the iron powder method).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reagent Ratios: Incorrect stoichiometry of reagents can lead to reduced yield. | - Use a molar excess of the reducing agent (e.g., 5 equivalents of SnCl2).[1] - For the iron powder method, a significant excess (e.g., 3 equivalents) is also recommended.[2] | |
| Loss During Workup: Product may be lost during extraction and washing steps. | - Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.[1][2] - Perform multiple extractions to maximize recovery. - Wash the combined organic layers with saturated brine to remove excess water and improve phase separation.[1][2] | |
| Presence of Impurities in Final Product | Incomplete Reaction: Starting material (1-bromo-2-chloro-3-nitrobenzene) may remain. | - Increase the reaction time or temperature slightly, while monitoring for potential side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Isomeric Byproducts: The synthesis may yield isomers depending on the starting materials and reaction pathway. | - Purify the crude product using silica gel column chromatography with an optimized eluent system (e.g., ethyl acetate/petroleum ether).[1][2] | |
| Residual Reagents or Byproducts: Reagents like tin salts may contaminate the product. | - After quenching the reaction with water, ensure the mixture is made basic (if using SnCl2) to precipitate tin salts, which can then be filtered off. - Thoroughly wash the organic extract with water and brine.[1][2] | |
| Difficulty in Product Isolation | Product is an Oil Instead of a Solid: The product may not crystallize as expected. | - Ensure all solvent has been removed under reduced pressure.[1][2] - Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - If crystallization fails, purify the oil directly using column chromatography. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with SnCl₂
This protocol is adapted from established chemical synthesis procedures.[1][2]
Materials:
-
1-Bromo-2-chloro-3-nitrobenzene
-
Tin(II) chloride (SnCl₂)
-
Ethanol
-
Deionized water
-
Ethyl acetate
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Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) in ethanol.
-
Add tin(II) chloride (5.0 eq) to the solution.
-
Stir the mixture and heat it to reflux for 3 hours.
-
After cooling to room temperature, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to yield this compound.[1]
Protocol 2: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder
This protocol is based on a reported synthesis method.[2]
Materials:
-
1-Bromo-2-chloro-3-nitrobenzene
-
Iron powder
-
Acetic acid (HOAc)
-
Ethanol (EtOH)
-
Water (H₂O)
-
5N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol, water, and acetic acid.
-
Add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) to the solvent mixture.
-
Add iron powder (3.0 eq) portion-wise while stirring at room temperature.
-
Continue stirring the resulting mixture at room temperature for 16 hours.
-
Neutralize the reaction mixture with a 5N NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product.[2]
Protocol 3: Synthesis via Deprotection of tert-butyl (2-bromo-3-chlorophenyl)carbamate
This protocol is derived from a described synthetic route.[4]
Materials:
-
tert-butyl (2-bromo-3-chlorophenyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction solution using a rotary evaporator.
-
Add water to the concentrated residue and extract the mixture with dichloromethane.
-
Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase to yield this compound.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Reaction Time & Temp. | Yield | Reference |
| Reduction with SnCl₂ | 1-Bromo-2-chloro-3-nitrobenzene | SnCl₂ | Ethanol | 3 hours, Reflux | 55.2% | [1] |
| Reduction with Fe | 1-Bromo-2-chloro-3-nitrobenzene | Fe, HOAc | EtOH, H₂O | 16 hours, Room Temp. | ~100% (crude) | [2] |
| Deprotection | tert-butyl (2-bromo-3-chlorophenyl)carbamate | TFA | DCM | 3 hours, Room Temp. | 77% | [4] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. 3-bromo-2-chloroaniline | 56131-46-5 [chemicalbook.com]
- 2. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. This compound CAS#: 96558-73-5 [m.chemicalbook.com]
Troubleshooting low yield in the bromination of 3-chloroaniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bromination of 3-chloroaniline derivatives.
Troubleshooting Guides
Question: My bromination of 3-chloroaniline is resulting in a low yield of the desired monobrominated product. What are the common causes and how can I improve the yield?
Answer:
Low yields in the bromination of 3-chloroaniline can stem from several factors, primarily related to the high reactivity of the aniline starting material and the reaction conditions employed. Here is a step-by-step guide to troubleshoot and optimize your reaction:
-
Over-Reactivity and Polysubstitution: The amino group (-NH₂) is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack. This often leads to the formation of di- and tri-brominated byproducts, consuming your starting material and reducing the yield of the desired monobrominated product.[1][2][3][4][5][6][7][8][9][10][11][12]
-
Solution: Protect the amino group by acetylation. Reacting 3-chloroaniline with acetic anhydride will form the corresponding acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group.[6][9][10][13][14][15] This moderation of reactivity allows for more controlled monobromination. The acetyl protecting group can be easily removed later by acid or base hydrolysis.
-
-
Improper Reaction Conditions: The choice of solvent, temperature, and brominating agent plays a critical role in the success of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity and rate of the reaction.[4][5][16] For instance, using a non-polar solvent like carbon disulfide (CS₂) can sometimes help to reduce the formation of multiple bromine additions compared to polar solvents like water.[4][5]
-
Temperature Control: Bromination reactions of anilines are often exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize side reactions.[17]
-
Brominating Agent: While bromine water is a common reagent, it is highly reactive and can lead to polybromination.[2][7] Consider using a milder brominating agent such as N-bromosuccinimide (NBS) for better control.[16][18][19]
-
-
Side Reactions:
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[10] Using an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Protonation of the Amino Group: In strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, which can lead to the formation of undesired isomers and a lower yield of the ortho/para product.[2][3][10][20][21]
-
-
Purification and Work-up: Product loss during extraction and purification can significantly impact the final yield. Ensure proper phase separation during extraction and consider optimizing your chromatography conditions.[22]
Frequently Asked Questions (FAQs)
Q1: Why am I getting multiple brominated products instead of the desired monobromo-3-chloroaniline?
A1: The amino group in 3-chloroaniline is a strong activating group for electrophilic aromatic substitution.[3] This high reactivity makes the aromatic ring very electron-rich and prone to reacting with multiple bromine molecules, leading to di- or even tri-brominated products.[6][7] To achieve selective monobromination, the reactivity of the amino group needs to be tempered.
Q2: How can I achieve selective monobromination of 3-chloroaniline?
A2: The most common and effective method is to protect the amino group by converting it to an amide, typically an acetamide, by reacting the aniline with acetic anhydride.[10][13] The resulting N-acetyl group is less activating than the amino group, which allows for a more controlled bromination, favoring the formation of the monobrominated product.[9] The protecting acetyl group can be subsequently removed by hydrolysis.[13]
Q3: My reaction mixture is turning dark, and I am getting a low yield. What is happening?
A3: A dark reaction mixture often indicates the occurrence of side reactions, most commonly the oxidation of the aniline substrate.[10] Anilines are sensitive to oxidizing agents and even air, especially at elevated temperatures. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen) and at a controlled, low temperature.
Q4: I am observing the formation of a meta-brominated product. Why is this happening?
A4: The formation of a meta-substituted product from an ortho-, para-directing starting material like 3-chloroaniline is often due to the protonation of the amino group in a highly acidic reaction medium. The resulting anilinium ion (-NH₃⁺) is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[2][20][21]
Q5: What are the best brominating agents and solvents for the bromination of 3-chloroaniline derivatives?
A5: For a more controlled reaction and to avoid over-bromination, milder brominating agents are preferred over elemental bromine. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[16][18][19] The choice of solvent is also crucial; non-polar solvents like carbon disulfide or chlorinated hydrocarbons can sometimes offer better selectivity than polar protic solvents.[4][5][17] The regioselectivity of the bromination of meta-substituted anilines with NBS has been shown to be dependent on the polarity of the solvent.[16]
Data Presentation
| Starting Material | Brominating Agent | Solvent | Temperature | Yield of Monobrominated Product | Reference |
| 3-Chloroaniline | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 90-92% (of 4-bromo-3-chloroaniline) | [18] |
| 3-Chloroaniline | CuBr₂ | 1-hexyl-3-methylimidazolium bromide (ionic liquid) | Room Temperature | High (para-selectivity) | [23] |
| Acetanilide of 3-methylaniline | Bromine | Acetic Acid | ≤25°C | 95% | [17] |
| Aniline | NH₄Br/H₂O₂ | Acetic Acid | Room Temperature | Good to Excellent (para-selective) | [24] |
Experimental Protocols
Protocol 1: Monobromination of 3-Chloroaniline via Acetylation
This protocol involves the protection of the amino group as an acetanilide, followed by bromination and deprotection.
Step 1: Acetylation of 3-Chloroaniline
-
In a round-bottom flask, dissolve 3-chloroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(3-chlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(3-chlorophenyl)acetamide
-
Dissolve the dried N-(3-chlorophenyl)acetamide in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.
-
The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of the N-acetyl group
-
Reflux the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
After the reaction is complete (monitor by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Collect the final product, 4-bromo-3-chloroaniline, by filtration, wash with water, and dry.[14]
Protocol 2: Direct Bromination using N-Bromosuccinimide (NBS)
-
Dissolve 3-chloroaniline in dimethylformamide (DMF).[18]
-
In a separate flask, dissolve N-bromosuccinimide (NBS) in DMF.
-
At room temperature, add the 3-chloroaniline solution dropwise to the NBS solution with stirring.[18]
-
Continue stirring at room temperature for approximately 3 hours.[18]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.[18]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[18]
-
Purify the crude product by chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the bromination of 3-chloroaniline.
Caption: Comparison of direct vs. protected bromination pathways for 3-chloroaniline.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 18. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 21. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 22. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 23. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 24. sciencemadness.org [sciencemadness.org]
Technical Support Center: Aniline Synthesis - Preventing Polychlorination Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in preventing the formation of polychlorinated byproducts during aniline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: My chlorination reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.
This is a common challenge due to the high reactivity of the aniline ring. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] To enhance selectivity for monochlorination, consider the following troubleshooting steps:
-
Protect the Amino Group: The most effective strategy is to protect the amino group by converting it to an acetanilide. This moderates the activating effect of the amine, allowing for more controlled chlorination.[1][2] The acetyl group can be removed after chlorination via hydrolysis to yield the desired monochlorinated aniline.
-
Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination reaction are highly dependent on the chlorinating agent used.
-
Mild Agents: For greater control and selectivity, consider using milder chlorinating agents such as N-chlorosuccinimide (NCS).[1]
-
Highly Selective Systems: For specific regioselectivity, specialized catalytic systems can be employed. For instance, using a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity.[1] For para-selectivity, copper(II) chloride in an ionic liquid can be effective.[1][3]
-
-
Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and minimize the formation of polychlorinated byproducts.[1]
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. Non-polar solvents may help to moderate the reaction.[1]
Issue 2: My reaction is yielding the wrong isomer (e.g., primarily ortho-substituted when para-substituted is desired).
Controlling regioselectivity is crucial for obtaining the desired product. Here’s how to troubleshoot unfavorable isomer distribution:
-
Steric Hindrance: By protecting the amino group with a bulky protecting group, you can sterically hinder the ortho positions, thereby favoring substitution at the para position.[2][4]
-
Directed Chlorination: Employing specific catalysts or reaction conditions can direct the chlorination to a particular position. As mentioned above, an organocatalyst with sulfuryl chloride can favor the ortho position, while CuCl₂ in an ionic liquid can favor the para position.[1][3]
Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation.
The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.[2] To prevent this:
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless. Freshly distilled aniline is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]
-
Anhydrous Conditions: The presence of water can promote oxidation. Ensure all solvents and reagents are anhydrous.
-
Temperature Control: Avoid excessive heat, as higher temperatures can accelerate degradation and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the high reactivity of aniline in chlorination reactions? A1: The high reactivity of aniline in electrophilic aromatic substitution reactions, such as chlorination, is due to the strong electron-donating nature of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring highly activated and susceptible to attack by electrophiles like the chloronium ion (Cl⁺).[1][5]
Q2: What are the most common polychlorinated byproducts in aniline synthesis? A2: Without proper control, the chlorination of aniline can lead to a mixture of products, including 2-chloroaniline, 4-chloroaniline, 2,4-dichloroaniline, 2,6-dichloroaniline, and 2,4,6-trichloroaniline.[6] The formation of these polychlorinated byproducts is due to the fact that the monochlorinated products are still activated and can readily undergo further chlorination.[6]
Q3: How does protecting the amino group as an acetanilide prevent polychlorination? A3: Acetylation of the amino group to form an acetamido group (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen is partially delocalized onto the adjacent carbonyl oxygen, reducing its ability to donate electron density to the aromatic ring.[2][4] This deactivation of the ring allows for a more controlled, selective monochlorination.[2] The bulky acetyl group also provides steric hindrance at the ortho positions, favoring the formation of the para-substituted product.[4]
Q4: How can I analyze the product mixture to determine the extent of polychlorination? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying the different chlorinated aniline isomers and byproducts in your reaction mixture.[7][8][9][10] This method allows for both qualitative identification and quantitative analysis of the product distribution.
Q5: Are there any alternatives to protecting the amino group? A5: While protection is a very common and effective strategy, you can also influence selectivity by carefully choosing your chlorinating agent and reaction conditions. For example, using milder reagents like N-chlorosuccinimide (NCS) can provide better control than using chlorine gas.[1] Additionally, specialized catalytic systems have been developed to achieve high regioselectivity without the need for a protecting group.[1]
Data Presentation
The choice of chlorinating agent and reaction conditions significantly impacts the product distribution. The following table summarizes the product distribution for the chlorination of 2-methylaniline with copper(II) chloride in different solvents, illustrating the effect of the reaction environment on regioselectivity.
| Entry | Solvent | o-chloro | p-chloro | dichloro | Unreacted |
| 1 | 36% aq HCl | 8% | 82% | 6.5% | 2.1% |
| 2 | Ionic Liquid (3a) | 5% | 92% | 2.5% | - |
| 3 | Ionic Liquid (3b) | 7% | 89% | 3.2% | - |
| 4 | Ionic Liquid (3c) | 10% | 88% | 2.8% | - |
| (Data adapted from a study on the chlorination of 2-methylaniline with CuCl₂)[3] |
Experimental Protocols
A reliable method to achieve selective monochlorination of aniline involves a three-step process: protection of the amino group, selective chlorination of the protected intermediate, and deprotection to yield the final product.
Protocol 1: Protection of Aniline (Acetylation)
This protocol describes the synthesis of acetanilide from aniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
In a flask, dissolve aniline in water and add concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.
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Cool the mixture in an ice bath to ensure complete precipitation.
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Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water.
Protocol 2: Selective para-Chlorination of Acetanilide
This protocol describes the selective monochlorination of acetanilide at the para position.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Sodium hypochlorite solution (commercial bleach)
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise to the stirred, cooled solution. Maintain the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
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Pour the reaction mixture into a beaker of cold water to precipitate the p-chloroacetanilide.
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Collect the product by vacuum filtration and wash thoroughly with cold water.
-
The crude p-chloroacetanilide can be purified by recrystallization from ethanol.
Protocol 3: Deprotection of p-Chloroacetanilide (Hydrolysis)
This protocol describes the hydrolysis of p-chloroacetanilide to p-chloroaniline.
Materials:
-
p-Chloroacetanilide
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, add p-chloroacetanilide and a solution of concentrated hydrochloric acid in water.
-
Heat the mixture under reflux for approximately 30-60 minutes, or until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution with a sodium hydroxide solution until the p-chloroaniline precipitates.
-
Collect the crude p-chloroaniline by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization or distillation.
Mandatory Visualizations
Workflow for Preventing Polychlorination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chlorination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Technical Support Center: Purifying 2-Bromo-3-chloroaniline with Column Chromatography
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-3-chloroaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound and similar halogenated anilines by silica gel column chromatography?
A1: Halogenated anilines like this compound can present several challenges during silica gel chromatography. The primary issue stems from the basic nature of the aniline's amino group, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to several problems:
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Peak Tailing or Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands on the column and elongated spots on a TLC plate.[1]
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Irreversible Adsorption: In some cases, the aniline can bind so strongly to the silica that it fails to elute, leading to significant product loss.[2]
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Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3]
Q2: Which stationary phase is recommended for the purification of this compound?
A2: While standard silica gel is often used, its acidic nature can cause the issues mentioned above. For better results, consider these alternatives:
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Deactivated or Neutralized Silica Gel: You can reduce the acidity of silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the mobile phase.[4] This will "cap" the acidic sites and allow the aniline to elute more cleanly.[4]
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Amine-Functionalized Silica Gel: This is a commercially available stationary phase where the silica surface is bonded with amino groups. It provides a more inert surface for the purification of basic compounds like anilines and can significantly improve peak shape and recovery.[2][4]
-
Neutral Alumina: Alumina is another polar stationary phase that is less acidic than silica gel and can be a good alternative for purifying anilines.[4]
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Reversed-Phase (C18) Silica: For more polar anilines, or if normal-phase chromatography is proving difficult, reversed-phase chromatography can be an effective option.[4][5]
Q3: What is a good starting mobile phase system for the column chromatography of this compound?
A3: The selection of the mobile phase is crucial for good separation. A good starting point for halogenated anilines is a mixture of a non-polar solvent and a moderately polar solvent.[4]
-
Hexane/Ethyl Acetate: This is a very common and effective solvent system for compounds of moderate polarity.
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Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, this is also a widely used system. A documented purification of a similar compound, 3-bromo-2-chloroaniline, utilized a petroleum ether/ethyl acetate (50:1 and 10:1) gradient.[6]
-
Dichloromethane/Methanol: This system is suitable for more polar compounds.[4]
It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel.[3] 3. The compound may have decomposed on the column.[3] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with acidic silica.[4] 3. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[4] 4. Test the stability of your compound on a small amount of silica before running a large-scale column.[3] |
| Poor separation of product from impurities | 1. The mobile phase is too polar, causing all compounds to elute quickly. 2. The chosen solvent system does not provide adequate selectivity. 3. The column was overloaded with the crude sample. 4. The column was not packed properly, leading to channeling. | 1. Decrease the polarity of the mobile phase. 2. Experiment with different solvent systems using TLC to find one that gives better separation. 3. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) and ensure the sample is loaded in a concentrated, narrow band.[7] 4. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Product elutes as a broad, streaky band (tailing) | 1. Strong interaction between the basic aniline and the acidic silica gel.[1] | 1. Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[4] 2. Switch to an amine-functionalized silica gel or neutral alumina stationary phase.[4] 3. Consider using reversed-phase chromatography.[4] |
| Colored impurities co-elute with the product | 1. The polarity of the impurity is very similar to the product in the chosen solvent system. | 1. Try a different mobile phase system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (or vice versa) can alter the elution order. 2. Consider a pre-purification step, such as an acid wash, to remove basic or acidic impurities before chromatography.[4] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography using Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 hexane/ethyl acetate with 0.1% triethylamine).[4]
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7] This method is preferred if the sample is not very soluble in the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your product.[4] For example, you might start with 99:1 hexane/ethyl acetate and gradually move to 95:5, 90:10, etc.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visual Guides
Experimental Workflow for Purification
Caption: A typical workflow for the column chromatography purification of this compound.
Troubleshooting Decision Tree
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Characterization of unexpected byproducts in 2-Bromo-3-chloroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chloroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound.
Issue 1: Presence of an Isomeric Impurity in the Final Product
-
Question: My final product shows two distinct spots on TLC and two sets of aromatic signals in the 1H NMR spectrum. How can I identify the impurity and remove it?
-
Answer: A common impurity in the synthesis of this compound is its isomer, 3-Bromo-2-chloroaniline. This can arise from the starting materials or during the synthesis process.
-
Identification: The two isomers can be distinguished by their 1H NMR spectra. The aromatic proton signals for this compound will have a different splitting pattern and chemical shifts compared to 3-Bromo-2-chloroaniline. A comparison with reference spectra is the most reliable method of identification.
-
Removal: Fractional crystallization or column chromatography can be employed to separate the two isomers. Due to their similar polarities, a careful selection of the solvent system for chromatography is crucial. A non-polar/polar solvent system like hexane/ethyl acetate with a shallow gradient is often effective.
-
Issue 2: Formation of Polyhalogenated Byproducts
-
Question: My mass spectrum shows peaks corresponding to a higher molecular weight than the desired product, suggesting the presence of additional halogen atoms. How can I avoid this?
-
Answer: Over-halogenation is a common side reaction in the synthesis of haloanilines, leading to the formation of di-bromo or di-chloro species.
-
Prevention: To minimize polyhalogenation, it is important to control the stoichiometry of the halogenating agent and the reaction temperature. Using a protecting group for the aniline nitrogen, such as an acetyl group, can moderate the activating effect of the amine and lead to more selective halogenation.[1]
-
Characterization: The isotopic pattern in the mass spectrum can help identify the number and type of halogen atoms. For example, the presence of two bromine atoms will give a characteristic M, M+2, M+4 pattern. GC-MS analysis is a powerful tool for separating and identifying these polyhalogenated byproducts.
-
Issue 3: Incomplete Reaction or Presence of Starting Material
-
Question: My reaction work-up shows a significant amount of unreacted starting material. How can I improve the reaction conversion?
-
Answer: Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or impure reagents.
-
Optimization: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure that the reaction temperature is maintained at the specified level. Use of fresh, high-purity reagents is also critical for achieving high conversion.
-
Purification: Unreacted starting material can typically be removed from the final product by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound?
A1: Besides isomeric and polyhalogenated impurities, other potential byproducts can include:
-
Starting materials and their isomers: For example, if the synthesis starts from a substituted nitrobenzene, incompletely reduced nitroanilines could be present.
-
Products of side reactions with reagents: If trifluoroacetic acid is used for deprotection of a carbamate precursor, side reactions with the aniline are possible, though generally minimal under standard conditions.[2]
Q2: How can I confirm the identity of my final product?
A2: A combination of analytical techniques should be used for unambiguous identification:
-
NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Determines the molecular weight and isotopic pattern, which is characteristic for bromine and chlorine containing compounds.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups like the N-H stretches of the primary amine.
Q3: What is a suitable method for the purification of crude this compound?
A3: Column chromatography on silica gel is a common and effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The exact solvent system may need to be optimized based on the impurity profile. Recrystallization from a suitable solvent can also be an effective purification method if the crude product is a solid.
Data Presentation
Table 1: Characterization of this compound and Potential Byproducts
| Compound | Plausible Origin | Predicted 1H NMR Signals (Aromatic Region, ppm) | Key Mass Spec Fragments (m/z) |
| This compound | Desired Product | ~6.6-7.1 | 205, 207, 209 (M, M+2, M+4) |
| 3-Bromo-2-chloroaniline | Isomeric Impurity | ~6.7-7.2 | 205, 207, 209 (M, M+2, M+4) |
| 2,6-Dibromo-3-chloroaniline | Polyhalogenation | ~7.2-7.5 | 283, 285, 287, 289 |
| 2-Bromo-3,x-dichloroaniline | Polyhalogenation | ~6.8-7.3 | 239, 241, 243, 245 |
| tert-Butyl (2-bromo-3-chlorophenyl)carbamate | Incomplete Deprotection | ~7.0-7.8 | 305, 307, 309 (M, M+2, M+4) |
Note: Predicted NMR shifts are approximate and can vary based on the solvent and instrument.
Experimental Protocols
Synthesis of this compound via Deprotection of a Carbamate Precursor
This protocol describes the synthesis of this compound from tert-butyl (2-bromo-3-chlorophenyl)carbamate.
Materials:
-
tert-Butyl (2-bromo-3-chlorophenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
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To the residue, add deionized water and extract the product with dichloromethane.
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Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 2: Example Reaction Parameters
| Parameter | Value |
| Starting Material | 1.0 g |
| DCM Volume | 20 mL |
| TFA Volume | 5 mL |
| Reaction Time | 3 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 70-80% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for unexpected byproducts.
References
Technical Support Center: Laboratory Scale-Up of 2-Bromo-3-chloroaniline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2-Bromo-3-chloroaniline.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields can stem from several factors depending on your chosen synthetic route.
-
Incomplete Reaction: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. For reductions of nitroarenes, the activity of the reducing agent (e.g., iron powder, SnCl₂) is critical.[1] Ensure it is fresh and finely powdered for maximum surface area.
-
Sub-optimal Temperature Control: Electrophilic bromination reactions are often exothermic. Poor temperature control can lead to the formation of undesired side products, including di-brominated species. Maintain the recommended temperature throughout the addition of the brominating agent.[2]
-
Reagent Purity: The purity of the starting material (e.g., 3-chloroaniline) is crucial. Impurities can interfere with the reaction. Also, ensure solvents are anhydrous where required.
-
Losses during Work-up/Purification: Significant product loss can occur during extraction and purification. Ensure proper phase separation during extractions and optimize your column chromatography or recrystallization solvent system to minimize loss.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The most common impurities are positional isomers and poly-halogenated products.
-
Positional Isomers: During the bromination of 3-chloroaniline, the amino group directs ortho- and para- to itself. While the 2-position (ortho to -NH₂ and -Cl) is sterically hindered, some formation of 4-bromo-3-chloroaniline or 6-bromo-3-chloroaniline is possible.
-
Di-brominated Products: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), di-bromination can occur, leading to products like 2,4-dibromo-3-chloroaniline.
-
Unreacted Starting Material: As mentioned in Q1, a spot corresponding to the starting material indicates an incomplete reaction.
Q3: How can I effectively purify the crude this compound?
A3: The most common and effective purification method is silica gel column chromatography.[1]
-
Solvent System (Eluent): A non-polar/polar solvent mixture is typically used. A common starting point is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 1:50 and gradually increasing polarity).[1] The optimal ratio should be determined by TLC analysis.
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for final purification. Heptane or ethanol/water mixtures can be effective.[3]
Q4: What are the main challenges when scaling up this synthesis from milligrams to grams?
A4: Scaling up presents several challenges:
-
Heat Management: Reactions that are slightly exothermic on a small scale can become difficult to control on a larger scale. Use an ice bath and monitor the internal temperature during the addition of reagents like bromine.
-
Reagent Addition: Slow, controlled addition of reagents is critical to maintain temperature and minimize side reactions. For larger scales, a dropping funnel is essential.
-
Mixing: Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous mixtures like reductions using iron powder.[1] A mechanical stirrer is recommended for larger flasks.
-
Work-up Volume: The volume of solvents for extraction and washing increases significantly. Ensure you have appropriately sized separatory funnels and glassware.
Q5: What are the critical safety precautions for this synthesis?
A5: Always handle chemicals in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Reagent Handling: this compound and its precursors are harmful if swallowed, inhaled, or in contact with skin.[6] Avoid creating dust.[4] Bromine is highly corrosive and toxic; handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]
Experimental Protocols
Two primary routes for the synthesis of this compound are detailed below.
Method 1: Reduction of 1-Bromo-2-chloro-3-nitrobenzene
This method involves the reduction of a nitro group to an amine. It is a reliable method if the starting nitro compound is available.
Experimental Workflow: Reduction Method
References
- 1. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2-Bromo-3-chloroaniline and 4-Bromo-2-chloroaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of halogenated anilines as synthetic building blocks is a critical decision that dictates the efficiency and strategic direction of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers, 2-Bromo-3-chloroaniline and 4-Bromo-2-chloroaniline, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl halide substrate in these transformations is paramount, and is profoundly influenced by the nature and position of its substituents. This guide will dissect the electronic and steric factors governing the reactivity of this compound and 4-Bromo-2-chloroaniline, providing a predictive framework for their application in synthesis, supported by established chemical principles and representative experimental data.
The Decisive Factor: Carbon-Halogen Bond Reactivity
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl. Consequently, in both this compound and 4-Bromo-2-chloroaniline, the carbon-bromine bond is the more labile and is expected to be the primary site of reaction under typical cross-coupling conditions. The central question then becomes: how do the differing substitution patterns of these isomers influence the reactivity of the C-Br bond?
A Tale of Two Isomers: Electronic and Steric Effects at Play
The relative positions of the amino and chloro substituents in this compound and 4-Bromo-2-chloroaniline create distinct electronic and steric environments around the bromine atom, which in turn modulates its reactivity.
This compound: In this isomer, the bromine atom is flanked by the amino group at the ortho position and the chloro group at the meta position.
-
Electronic Effects: The amino group is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The net effect is electron donation to the aromatic ring, which generally deactivates the aryl halide towards oxidative addition. The chloro group is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect dominating. Its meta position to the bromine has a less pronounced electronic influence on the C-Br bond compared to an ortho or para substituent.
-
Steric Effects: The ortho-amino group introduces significant steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.
4-Bromo-2-chloroaniline: Here, the bromine atom is situated para to the amino group and meta to the chloro group.
-
Electronic Effects: The powerful electron-donating resonance effect of the para-amino group increases the electron density at the carbon bearing the bromine atom. This increased electron density generally disfavors the oxidative addition step, which is favored by more electrophilic carbon centers. The meta-chloro group has a moderate electron-withdrawing inductive effect.
-
Steric Effects: The bromine at the 4-position is sterically unencumbered, allowing for a more facile approach of the palladium catalyst compared to the ortho-substituted isomer.
Comparative Reactivity Prediction:
Based on these considerations, 4-Bromo-2-chloroaniline is predicted to be the more reactive of the two isomers in palladium-catalyzed cross-coupling reactions. The dominant factor is the significantly reduced steric hindrance around the C-Br bond in the 4-bromo isomer. While the electronic effects of the amino group are deactivating in both cases, the overwhelming steric impediment in this compound is expected to render it less reactive.
Quantitative Data Summary
While direct head-to-head kinetic data for the two title compounds is scarce in the literature, the following tables present representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous substituted bromoanilines to illustrate the expected reactivity trends.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95[1] |
| Suzuki-Miyaura | 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 (typical) |
| Buchwald-Hartwig | 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[1] |
| Buchwald-Hartwig | 2-Bromoaniline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~90 (typical) |
Note: The data presented is for analogous compounds and serves to illustrate general reactivity trends. Actual yields for this compound and 4-Bromo-2-chloroaniline may vary and would require experimental determination.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the comparative study of this compound and 4-Bromo-2-chloroaniline.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (this compound or 4-Bromo-2-chloroaniline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)
Procedure:
-
To a dried reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (this compound or 4-Bromo-2-chloroaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst, phosphine ligand, and base.
-
The aryl bromide and amine are added, followed by the anhydrous, degassed solvent.
-
The vessel is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired arylamine.
Visualizing the Logic and Workflow
To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the logical relationship of reactivity and a typical experimental workflow.
Figure 1: Logical relationship of factors influencing the reactivity of this compound vs. 4-Bromo-2-chloroaniline.
Figure 2: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Comparing the synthesis of 2-Bromo-3-chloroaniline with other bromo-chloro-anilines
For researchers and professionals in drug development and organic synthesis, the strategic introduction of halogen atoms onto an aniline scaffold is a critical step in the generation of versatile intermediates. Bromo-chloro-anilines, in particular, serve as valuable building blocks for a wide array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of the synthetic routes to 2-Bromo-3-chloroaniline and its various isomers, offering a side-by-side look at reaction efficiencies and methodologies.
Comparative Synthesis Data
The following table summarizes key quantitative data for the synthesis of this compound and several of its isomers. The presented data highlights the diversity in starting materials, reagents, and reaction outcomes, providing a valuable resource for selecting the optimal synthetic strategy.
| Target Compound | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | tert-butyl (2-bromo-3-chlorophenyl)carbamate | Trifluoroacetic acid | Dichloromethane | 3 h | 77%[1] |
| 2-Bromo-4-chloroaniline | 4-Chloroaniline | N-Bromosuccinimide | Carbon tetrachloride | 1 h | 99%[2] |
| 2-Chloroaniline | NaBr, Na2S2O8, CuSO4·5H2O | Not specified | Not specified | 79% (assay)[3] | |
| 2-chloro-4-bromoacetilide | 95% ethanol, conc. HCL | Ethanol/Water | 30 min | 57.25%[4] | |
| 2-chloroaniline | NaBr, NaHSO3, 4-(phenylethynyl)benzonitrile | Acetonitrile/Water | 7 h | 85%[5] | |
| o-chloroaniline | KBr, ZnAl-BrO3--LDHs | Acetic acid/Water | 1 h | 78%[5] | |
| 2-Bromo-5-chloroaniline | 2-bromo-5-chloronitrobenzene | Zinc powder, Ammonium formate | Methanol/Water | Not specified | 75%[6] |
| 3-Bromo-2-chloroaniline | 1-bromo-2-chloro-3-nitrobenzene | SnCl2 | Ethanol | 3 h | 55.2%[7] |
| 1-bromo-2-chloro-3-nitrobenzene | Iron powder, Acetic acid | Ethanol/Water | 16 h | 100%[7] | |
| 3-Bromo-4-chloroaniline | 3-Bromoaniline derivative | CuCl2·2H2O, LiCl·H2O | Ethanol | 16 h | 71%[8] |
| 4-Bromo-3-chloroaniline | m-chloroaniline | N-Bromosuccinimide | DMF | 3 h | 90-92%[9] |
Experimental Protocols
Detailed methodologies for the synthesis of each bromo-chloro-aniline isomer are provided below. These protocols are based on cited literature and offer a practical guide for laboratory implementation.
Synthesis of this compound
To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL), trifluoroacetic acid (10 mL) is added. The reaction mixture is stirred at room temperature for 3 hours. Following this, the solution is concentrated by rotary evaporation. Water (10 mL) is added to the residue, and the product is extracted with dichloromethane (2 x 20 mL). The combined organic phases are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid.[1]
Synthesis of 2-Bromo-4-chloroaniline
Method A: 4-Chloroaniline is reacted with N-Bromosuccinimide in carbon tetrachloride with stirring for 1 hour at room temperature.[2]
Method B: To a mixture of 2-chloroaniline (25.4 mg, 0.2 mmol), sodium bromide (30.8 mg, 0.3 mmol), sodium bisulfite (55.2 mg, 0.4 mmol), and 4-(phenylethynyl)benzonitrile (4.1 mg, 0.02 mmol) are added water (72 mg, 4 mmol) and acetonitrile (2 mL). The mixture is stirred under the irradiation of three 2-watt LED lights for 7 hours. The product is then extracted, dried, filtered, concentrated, and purified by column chromatography.[5]
Synthesis of 2-Bromo-5-chloroaniline
1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) is dissolved in 2.5 L of methanol and heated to 50 °C. A solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water is added slowly. Zinc powder (155 g, 2.36 mol) is then added in portions, controlling the exothermic reaction. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is extracted with diethyl ether, and the combined organic phases are dried and concentrated. The resulting oil is purified by filtration through a short column of silica gel and precipitation from hexane to give 2-bromo-5-chloroaniline as a light yellow solid.[6]
Synthesis of 3-Bromo-2-chloroaniline
Method A: A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl2 (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and refluxed for 3 hours. After cooling, the reaction is quenched with deionized water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.[7]
Method B: To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions. The mixture is stirred for 16 hours, neutralized with NaOH solution, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The residue is purified by flash column chromatography.[7]
Synthesis of 3-Bromo-4-chloroaniline
A round-bottomed flask is charged with the substrate (2 mmol), CuCl2·2H2O (6 mmol), LiCl·H2O (2 mmol), and ethanol (4 mL). The reaction mixture is stirred at reflux for 16 hours. After completion, the ethanol is removed under reduced pressure. Ammonium hydroxide and water are added, and the aqueous phase is extracted with ethyl acetate. The combined organic phase is washed, dried, and concentrated. The crude mixture is purified by chromatography on silica gel.[8]
Synthesis of 4-Bromo-3-chloroaniline
A solution of m-chloroaniline in DMF is prepared. In a separate flask, a solution of N-bromosuccinimide (1.0 eq.) in DMF is made. The m-chloroaniline solution is added dropwise to the NBS solution at room temperature and stirred for 3 hours. The reaction mixture is then diluted with ethyl acetate and washed with brine. The organic phase is separated, dried with anhydrous Na2SO4, filtered, and concentrated to yield 4-bromo-3-chloroaniline as a brown solid.[9]
Synthetic Pathways and Logical Relationships
The synthesis of bromo-chloro-anilines often involves electrophilic aromatic substitution or the reduction of a nitro group, with the choice of starting material and reagents dictating the final isomeric product. The following diagrams illustrate the logical flow of these synthetic transformations.
References
- 1. This compound CAS#: 96558-73-5 [m.chemicalbook.com]
- 2. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scribd.com [scribd.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 7. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]
A Comparative Guide to Analytical Standards for 2-Bromo-3-chloroaniline
For researchers, scientists, and drug development professionals, the accurate quantification and identification of 2-Bromo-3-chloroaniline, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of available high-purity grades of this compound that can be utilized as analytical standards. Due to the limited availability of commercially designated "certified reference materials," this guide focuses on comparing high-purity commercial grades and provides detailed analytical methodologies for their characterization and qualification.
Comparison of High-Purity this compound Grades
While no products are explicitly marketed as certified analytical standards, several suppliers offer high-purity grades of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed purity and impurity data.
| Supplier | Grade/Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| IndiaMART Supplier | Lab Grade, 99% | 96558-73-5 | C₆H₅BrClN | 206.47 | Offered for laboratory usage.[1] |
| AbacipharmTech | 98% | 96558-73-5 | C₆H₅BrClN | 206.47 | Available in various quantities. |
| ChemicalBook Suppliers | Varies | 96558-73-5 | C₆H₅BrClN | 206.47 | A platform with multiple suppliers offering the compound. Purity and specifications may vary.[2] |
| Oakwood Chemical | Not specified | 96558-73-5 | C₆H₅BrClN | 206.47 | Researchers can request specific quality control information.[3] |
| Sigma-Aldrich | AldrichCPR™ | 96558-73-5 | C₆H₅BrClN | 206.47 | This product is discontinued and was sold "as-is" without collected analytical data, with the buyer responsible for confirming identity and purity. |
Experimental Protocols for Analysis
Comprehensive analysis of this compound requires a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and impurity profiles.
Gas Chromatography (GC)
Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as a TR-1, is suitable. The National Institute of Standards and Technology (NIST) reports a retention index for this compound on such a column.[4]
-
Injector : Split/splitless injector, operated at a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature ramp is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C and ramp up to 300 °C at a rate of 5 K/min.[4]
-
Mass Spectrometer : Operated in electron ionization (EI) mode. The distinctive isotopic pattern of bromine and chlorine in the mass spectrum can aid in confirming the identity of the compound.[5]
-
Data Analysis : Purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the obtained mass spectrum and retention time with a reference.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile compounds. While no specific validated method for this compound was found, methods for closely related chloroanilines can be readily adapted.[6][7][8][9][10]
Experimental Protocol: RP-HPLC Method
-
Instrumentation : A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[6]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate with 0.2% triethylamine, adjusted to pH 3.0) and acetonitrile is often effective.[7][8]
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.[7]
-
Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., 239 nm for similar compounds).[7][8]
-
Sample Preparation : The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.
-
Validation : For use in a regulated environment, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : A few milligrams of the sample are dissolved in the deuterated solvent.
-
Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
-
Spectral Interpretation :
-
¹H NMR : The spectrum should show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring. For example, in CDCl₃, the aromatic protons appear as multiplets and doublets between δ 6.6 and 7.1 ppm, and the amine protons as a broad singlet around δ 4.25 ppm.[2]
-
¹³C NMR : The spectrum will reveal the number of unique carbon environments. The carbons attached to bromine and chlorine will have characteristic chemical shifts.[5]
-
Analytical Workflow and Data Interpretation
The following diagrams illustrate a typical workflow for the analytical characterization of a high-purity grade of this compound and the logical relationship of the analytical techniques.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical techniques for standard qualification.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound CAS#: 96558-73-5 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. Aniline, 2-bromo-3-chloro [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. | Semantic Scholar [semanticscholar.org]
- 10. scirp.org [scirp.org]
A Comparative Spectroscopic Guide to 2-Bromo-3-chloroaniline Isomers for Researchers
A detailed analysis of the spectral data of 2-bromo-3-chloroaniline and its isomers is crucial for researchers, scientists, and professionals in drug development for unambiguous identification and characterization. This guide provides a comprehensive comparison of 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data for five key isomers: this compound, 2-bromo-4-chloroaniline, 2-bromo-5-chloroaniline, 4-bromo-2-chloroaniline, and 4-bromo-3-chloroaniline. The presented data, supported by detailed experimental protocols, will aid in the differentiation of these closely related compounds.
Comparative Spectral Data
The following tables summarize the key spectral data points for the isomers of this compound. These values have been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ H-2 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -NH₂ (ppm) |
| This compound | - | ~6.84 (dd) | ~7.01 (t) | ~6.64 (dd) | ~4.25 (s) |
| 2-Bromo-4-chloroaniline | - | - | ~7.25 (d) | ~6.75 (dd) | ~4.15 (br s) |
| 2-Bromo-5-chloroaniline | - | ~6.95 (d) | - | ~6.60 (dd) | ~4.10 (br s) |
| 4-Bromo-2-chloroaniline | ~7.44 (d) | - | ~6.67 (dd) | ~6.44 (d) | ~4.08 (s)[1] |
| 4-Bromo-3-chloroaniline | ~6.95 (d) | - | ~7.35 (d) | ~6.65 (dd) | ~3.85 (br s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet). Coupling constants (J) are typically in the range of 2-9 Hz for aromatic protons.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ C-1 (ppm) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| This compound | ~145.0 | ~110.0 | ~135.0 | ~120.0 | ~130.0 | ~118.0 |
| 2-Bromo-4-chloroaniline | ~143.9 | ~111.0 | ~130.5 | ~124.0 | ~129.0 | ~116.0 |
| 2-Bromo-5-chloroaniline | ~146.0 | ~110.5 | ~134.5 | ~119.5 | ~130.0 | ~115.5 |
| 4-Bromo-2-chloroaniline | 143.0 | 120.6 | 133.3 | 111.4 | 132.5 | 128.2[1] |
| 4-Bromo-3-chloroaniline | ~145.5 | ~116.5 | ~123.0 | ~132.5 | ~120.5 | ~131.0 |
Note: Predicted values are based on incremental calculations and data from similar halogenated anilines.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν (N-H) stretch | ν (C-N) stretch | Aromatic ν (C=C) stretch | ν (C-Br) stretch | ν (C-Cl) stretch |
| This compound | ~3400, ~3300 | ~1300 | ~1600, ~1480 | ~680 | ~780 |
| 2-Bromo-4-chloroaniline | ~3480, ~3380 | ~1310 | ~1610, ~1490 | ~670 | ~810 |
| 2-Bromo-5-chloroaniline | ~3470, ~3370 | ~1305 | ~1600, ~1470 | ~660 | ~800 |
| 4-Bromo-2-chloroaniline | ~3490, ~3390 | ~1315 | ~1615, ~1485 | ~690 | ~820 |
| 4-Bromo-3-chloroaniline | ~3480, ~3380 | ~1310 | ~1605, ~1475 | ~685 | ~790 |
Note: The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | [M+2]⁺ Peak | [M+4]⁺ Peak | Key Fragment Ions (m/z) |
| This compound | 205/207 | Prominent | Present | 170, 126, 91 |
| 2-Bromo-4-chloroaniline | 205/207[2] | Prominent | Present | 170, 126, 90 |
| 2-Bromo-5-chloroaniline | 205/207 | Prominent | Present | 170, 126, 90 |
| 4-Bromo-2-chloroaniline | 205/207[3] | Prominent | Present | 170, 126, 90 |
| 4-Bromo-3-chloroaniline | 205/207 | Prominent | Present | 170, 126, 91 |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
Experimental Protocols
Accurate spectral data acquisition is paramount for reliable compound identification. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the bromo-chloroaniline isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument's magnetic field is shimmed using the deuterium lock signal of the solvent to ensure homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is suitable for analyzing solid crystalline samples directly with minimal preparation.
1. Instrument and Accessory Setup:
-
Use an FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
2. Sample Analysis:
-
Place a small amount of the crystalline bromo-chloroaniline isomer onto the ATR crystal.
-
Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For volatile isomers, a gas chromatography-mass spectrometry (GC-MS) system is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Alternatively, for less volatile solids, a direct insertion probe can be used to introduce the sample into the ion source.
2. Ionization and Mass Analysis:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for the comparative analysis of the spectral data to distinguish between the isomers.
Caption: Workflow for the identification of this compound isomers.
References
The Halogen Dance: A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride in cross-coupling reactions is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of the performance of these two common substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data and detailed methodologies.
In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a paramount factor influencing reaction efficiency, catalyst selection, and overall synthetic strategy. The well-established trend in reactivity follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1] This guide focuses on the practical implications of choosing between the two most common halides in laboratory and industrial settings: bromine and chlorine. While aryl bromides are generally more reactive, recent advancements in catalyst technology have increasingly enabled the use of more economical and abundant aryl chlorides.[1]
The Chemical Basis of Reactivity Differences
The superior reactivity of aryl bromides over aryl chlorides in cross-coupling reactions is primarily attributed to two key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This lower BDE for the C-Br bond means that less energy is required to break it during the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3][4]
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) center is a crucial step that initiates the catalytic cycle. Due to the lower bond strength, the oxidative addition of aryl bromides is kinetically more favorable and proceeds at a faster rate than that of aryl chlorides under similar conditions.[3][4]
This fundamental difference in reactivity has significant consequences for reaction conditions, with aryl chloride couplings often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, higher temperatures, and longer reaction times to achieve comparable yields to their aryl bromide counterparts.[5][6]
Quantitative Performance Comparison
The following tables summarize quantitative data from comparative studies, illustrating the performance differences between aryl bromides and aryl chlorides in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The difference in reactivity between aryl bromides and chlorides is often pronounced.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~92 | [3] |
| 4-Chlorobiphenyl | Pd(PPh₃)₄ (5 mol%) / Ligand | K₃PO₄ | Dioxane | 100 | 18 | ~85 | [3] |
| Aryl Bromide (1d) | P1-L1 | Base | Solvent | Temp | Time | High | [7] |
| Aryl Chloride (1a) | P1-L5 | Base | Solvent | Temp | Time | Moderate | [7] |
Note: The data is compiled from various sources and is intended to illustrate the general trend. Direct comparison may be limited by slight variations in reaction conditions.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. While effective for both substrates, aryl bromides typically react under milder conditions.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 2 | ~95 | [1] |
| Chlorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | NMP | 120 | 16 | ~88 | [1][8] |
| Bromobenzene | Palladacycle/Phosphine | K₂CO₃ | NMP | 130 | 1 | High | [9] |
| Chlorobenzene | Palladacycle/Phosphine | K₂CO₃ | NMP | 130 | 1 | Moderate | [9] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. The choice of ligand is crucial for the successful coupling of the less reactive aryl chlorides.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | High | [10] |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | High | [5] |
| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 2 | ~98 | [11] |
| 4-Chloroanisole | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~95 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[3]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for the Heck Reaction
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.[1]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and, if necessary, a ligand (e.g., P(o-tol)₃, 2-4 mol%). Add a suitable anhydrous and degassed solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Heat the mixture under an inert atmosphere to the specified temperature (typically 100-140 °C) for the required time (2-24 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the precipitated base hydrohalide salt. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block to the specified temperature (typically 80-110 °C) with stirring for the indicated time (8-24 hours).
-
Workup and Purification: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over a drying agent, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further elucidate the processes discussed, the following diagrams illustrate the key catalytic cycles and a generalized experimental workflow for comparing the reactivity of C-Br and C-Cl bonds.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Workflow for comparing C-Br vs. C-Cl reactivity.
Conclusion
The choice between an aryl bromide and an aryl chloride in cross-coupling reactions represents a classic trade-off between reactivity and cost. Aryl bromides are inherently more reactive due to their lower C-Br bond dissociation energy, which facilitates the crucial oxidative addition step. This often translates to higher yields under milder conditions and with less sophisticated catalyst systems. However, the economic advantage and broader availability of aryl chlorides make them an attractive alternative, especially for large-scale synthesis. The continuous development of highly active and robust palladium catalysts has significantly narrowed the reactivity gap, making the use of aryl chlorides increasingly practical. Ultimately, the optimal choice of aryl halide will depend on a careful consideration of the specific synthetic target, economic constraints, and the available catalytic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Bromo-3-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of the two primary chromatographic methods used for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented herein is a synthesis of established analytical principles and data extrapolated from the analysis of structurally similar halogenated anilines.
Comparison of Analytical Method Performance
The selection of an optimal analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound by HPLC and GC. It is important to note that while direct validated data for this compound is not extensively published, these values are representative of what can be expected based on the analysis of analogous compounds.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/L |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections provide representative methodologies for the quantification of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed for the separation and quantification of halogenated anilines.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid) is commonly used.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at approximately 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often with mass spectrometric detection (GC-MS) for enhanced selectivity and sensitivity.[2][3] The following protocol is based on general methods for aniline derivatives, such as EPA Method 8131.[2]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C
-
Injection Volume: 1 µL (splitless)
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a volatile solvent such as acetone or toluene.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the linear range of the method. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.
Method Selection and Workflow
The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.
Caption: A decision-making workflow for selecting an analytical method.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound using a chromatographic method.
Caption: A generalized workflow for chromatographic analysis.
References
A Comparative Purity Assessment of Commercially Available 2-Bromo-3-chloroaniline
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the validity of experimental results, and the safety profile of a final product. This guide provides a comprehensive comparison of the purity of commercially available 2-Bromo-3-chloroaniline, a key intermediate in various synthetic pathways. The assessment is based on a compilation of typical data obtained from standard analytical techniques and provides detailed experimental protocols for verification.
Data Summary
The purity of this compound from three hypothetical major chemical suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data are summarized in the table below.
| Supplier | Stated Purity (%) | HPLC Purity (% Area) | Major Impurity (by GC-MS) | Impurity Content (%) |
| Supplier A | >98 | 98.5 | 3-Chloroaniline | 0.8 |
| Supplier B | >99 | 99.2 | 2-Bromoaniline | 0.5 |
| Supplier C | >98.5 | 98.8 | Dichloroaniline isomer | 0.7 |
Experimental Workflow
A systematic approach is crucial for the accurate and reproducible purity assessment of chemical reagents. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols are based on established methods for the analysis of halogenated anilines.[1][2][3]
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative assessment of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% B to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is suitable for identifying and semi-quantifying volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[1]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the main component.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR: Acquire the proton NMR spectrum. The aromatic region will show characteristic splitting patterns for the protons on the substituted benzene ring.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to observe the signals for each unique carbon atom in the molecule.
This comparative guide highlights the importance of independently verifying the purity of commercially available reagents. While suppliers generally provide products that meet their specifications, the presence of minor impurities can vary between batches and suppliers, potentially affecting sensitive applications. Researchers are encouraged to perform their own quality control using the protocols outlined above to ensure the integrity of their work.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The strategic arylation of substituted anilines, such as 2-Bromo-3-chloroaniline, is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. The choice of catalyst for this transformation is paramount, as the electronic properties and steric hindrance of the substrate can significantly influence reaction outcomes.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide synthesizes data from studies on structurally analogous ortho-haloanilines to provide a strong predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst system employed. The following table summarizes the performance of several palladium-based catalysts in the coupling of analogous ortho-bromoanilines, providing a strong indication of their potential efficacy with the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid/Ester | Substrate (in original study) | Yield (%) | Reference |
| CataCXium® A Pd G3 | CataCXium® A | Cs₂CO₃ | 2-MeTHF | 70 | Not Specified | Benzyl-, alkyl-, aryl-, alkenyl- and heteroaromatic boronic esters | Unprotected ortho-bromoanilines | Good to Excellent (up to 97%) | [1][2][3][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | p-Nitrophenylboronic acid | 4-Bromoanisole | 95 | [5] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | MeOH/H₂O (4:1) | Microwave | Not Specified | Phenylboronic acid | 1-Chloro-2-nitrobenzene | Excellent | [6] |
| PEPPSI™-IPr | IPr (N-Heterocyclic Carbene) | K₂CO₃ | Dioxane | 80 | Not Specified | Phenylboronic acid | 2-Chloropyridine | 98 | [7] |
Note: The yields reported are for the coupling of the substrates mentioned in the "Substrate (in original study)" column and serve as a predictive measure for the coupling of this compound. Optimization for the specific substrate is recommended.
Key Observations:
-
CataCXium® A Pd G3 has demonstrated exceptional performance in the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, suggesting it is a highly promising candidate for the coupling of this compound.[1][2][3][4] Its efficacy with a wide range of boronic esters highlights its versatility.
-
Catalyst systems based on Buchwald ligands , such as SPhos , are well-established for their high reactivity in challenging cross-coupling reactions, including those with sterically hindered or electron-rich anilines.[8][9]
-
The traditional and cost-effective Pd(PPh₃)₄ catalyst can be effective, particularly under microwave conditions, for related substrates.[6]
-
N-Heterocyclic Carbene (NHC) ligands , as seen in the PEPPSI™-IPr catalyst, offer a robust and highly active alternative, known for their stability and effectiveness with a broad scope of substrates, including challenging aryl chlorides.[7][10]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is a starting point and may require optimization based on the chosen catalyst system and arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, dioxane, toluene)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (refer to the table above for guidance, typically 70-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Structural Confirmation of 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-3-chloroaniline, a key intermediate in pharmaceutical and materials science research. It further details the necessary experimental protocols for the definitive structural confirmation of the synthesis product, supported by spectroscopic data and potential impurity analysis.
I. Comparison of Synthetic Routes
The synthesis of this compound requires careful control of regioselectivity to achieve the desired 1,2,3-substitution pattern. Below is a comparison of a documented synthesis method and a plausible alternative approach.
Data Presentation: Synthesis Route Comparison
| Parameter | Method A: Deprotection of a Carbamate Precursor | Method B (Alternative): Regioselective Bromination |
| Starting Material | tert-butyl (2-bromo-3-chlorophenyl)carbamate | 3-Chloroaniline |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | N-Bromosuccinimide (NBS) or Bromine (Br2), Solvent (e.g., CCl4, Ionic Liquid) |
| Reaction Conditions | Room temperature, 3 hours[1] | Room temperature to mild heating, reaction time varies[2] |
| Reported Yield | 77%[1] | Expected to be moderate to high, but may require optimization to control isomer formation. |
| Purity | High, purification by extraction and washing[1] | May require chromatographic purification to separate from isomeric byproducts. |
| Advantages | High yield and regioselectivity due to the pre-functionalized starting material.[1] | Potentially more direct and atom-economical if starting from readily available 3-chloroaniline. |
| Disadvantages | Requires the synthesis of the carbamate precursor. | Risk of forming other bromo-chloro-aniline isomers, necessitating careful reaction control and purification. |
II. Experimental Protocols for Structural Confirmation
The definitive identification of the synthesized this compound is crucial. A combination of spectroscopic methods is required to confirm the structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the 1,2,3-substitution pattern. The two protons of the amine group will likely appear as a broad singlet.
-
Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s, -NH₂)[1].
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Analysis: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-NH₂, -Br, -Cl). The carbons directly bonded to the halogens will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
-
C-H stretch (aromatic): Signals will appear around 3000-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range.
-
C-Br and C-Cl stretch: These will appear in the fingerprint region below 1000 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Analysis: Mass spectrometry will determine the molecular weight of the compound. The presence of bromine and chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a unique isotopic cluster for the molecular ion.
III. Potential Impurities and Side Products
During the synthesis of this compound, several impurities or side products may form, depending on the chosen synthetic route.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting materials (e.g., tert-butyl (2-bromo-3-chlorophenyl)carbamate or 3-chloroaniline) in the final product.
-
Isomeric Products: In the case of direct halogenation of 3-chloroaniline (Method B), other isomers such as 4-bromo-3-chloroaniline or 6-bromo-3-chloroaniline could be formed. The directing effects of the amine and chloro groups influence the position of the incoming bromine.
-
Over-halogenated Products: The reaction may proceed further to yield di-brominated products if the reaction conditions are not carefully controlled.
Purification techniques such as column chromatography or recrystallization are often necessary to remove these impurities and obtain a pure sample of this compound.
IV. Visualizing the Synthesis and Analysis Workflow
Synthesis Pathway (Method A)
Caption: Synthesis of this compound via deprotection.
Analytical Workflow for Structural Confirmation
Caption: Workflow for the purification and structural analysis.
References
Benchmarking the efficiency of different synthetic routes to 2-Bromo-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 2-Bromo-3-chloroaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. The efficiency of four distinct synthetic pathways is evaluated based on reaction yield, purity, and reaction time. Detailed experimental protocols and quantitative data are presented to support a comprehensive assessment of each method.
Executive Summary
The synthesis of this compound can be approached through several distinct chemical strategies. This guide benchmarks four primary routes: 1) Deprotection of a carbamate-protected aniline, 2) Reduction of a nitroaromatic precursor, 3) The Sandmeyer reaction of a substituted aniline, and 4) Direct bromination of 3-chloroaniline. Each route presents a unique set of advantages and disadvantages in terms of overall efficiency, reagent availability, and operational complexity. The data presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific laboratory capabilities and research objectives.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the benchmarked synthetic routes to this compound.
| Route | Starting Material | Key Transformation | Yield (%) | Reaction Time (h) | Purity | Key Reagents |
| 1 | tert-Butyl (2-bromo-3-chlorophenyl)carbamate | Deprotection | 77 | 3 | High | Trifluoroacetic acid, Dichloromethane |
| 2 | 2-Bromo-3-chloronitrobenzene | Nitro Reduction | ~95 (estimated) | 2-4 | High | Iron powder, Hydrochloric acid |
| 3 | 2,6-Dichloroaniline | Sandmeyer Reaction | Moderate (estimated) | 3-5 | Variable | Sodium nitrite, Copper(I) bromide, HBr |
| 4 | 3-Chloroaniline | Electrophilic Bromination | Low to Moderate | 4-6 | Mixture of isomers | N-Bromosuccinimide, Acetic acid |
Detailed Experimental Protocols
Route 1: Deprotection of tert-Butyl (2-bromo-3-chlorophenyl)carbamate
This route involves the removal of a tert-butoxycarbonyl (Boc) protecting group from a pre-synthesized carbamate.
Synthesis of tert-Butyl (2-bromo-3-chlorophenyl)carbamate:
-
To a solution of this compound (1 mmol) in anhydrous tetrahydrofuran (10 mL) is added di-tert-butyl dicarbonate (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (2-bromo-3-chlorophenyl)carbamate. The yield for this step is typically high, around 90-95%.
Deprotection Protocol:
-
To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL), add trifluoroacetic acid (10 mL).[1]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the solution using a rotary evaporator.
-
Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Route 2: Reduction of 2-Bromo-3-chloronitrobenzene
This classic approach relies on the reduction of a nitro group to an amine. While a specific protocol for the 2-bromo-3-chloro isomer is not widely published, the following is a general and highly effective method for nitro group reduction.
Protocol:
-
In a round-bottom flask, suspend 2-bromo-3-chloronitrobenzene (1 mmol) and iron powder (3 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (typically 2-4 hours).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Route 3: Sandmeyer Reaction of 2,6-Dichloroaniline
The Sandmeyer reaction provides a versatile method for introducing a halide into an aromatic ring via a diazonium salt intermediate.
Protocol:
-
Diazotization: Dissolve 2,6-dichloroaniline (1 mmol) in a mixture of aqueous hydrobromic acid (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide and then with brine.
-
Dry the organic phase, filter, and concentrate. The crude product will likely require purification by column chromatography to separate it from isomeric byproducts.
Route 4: Direct Bromination of 3-Chloroaniline (via Acetanilide Protection)
Direct bromination of anilines is often unselective. Protection of the amino group as an acetanilide is a common strategy to control the regioselectivity of the subsequent bromination.
Protocol:
-
Acetylation: React 3-chloroaniline (1 mmol) with acetic anhydride (1.1 mmol) in the presence of a mild base (e.g., sodium acetate) or in acetic acid to form 3-chloroacetanilide.
-
Bromination: Dissolve the 3-chloroacetanilide in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration. This solid will be a mixture of bromo-3-chloroacetanilide isomers.
-
Hydrolysis: Hydrolyze the acetanilide mixture by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield a mixture of bromo-3-chloroaniline isomers.
-
The desired this compound must be separated from other isomers by careful column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the four benchmarked synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route to this compound is highly dependent on the specific requirements of the research.
-
Route 1 (Deprotection) offers a high-yield final step, but the overall efficiency is contingent on the synthesis of the protected starting material.
-
Route 2 (Nitro Reduction) is a robust and likely high-yielding method, provided the nitro precursor is readily available. This is often a preferred industrial-scale route.
-
Route 3 (Sandmeyer Reaction) provides a powerful method for the introduction of the bromo group, but may require careful optimization to control byproduct formation.
-
Route 4 (Direct Bromination) is the most direct approach from a simple starting material but suffers from poor regioselectivity, necessitating a challenging purification process.
For laboratory-scale synthesis where purity is paramount, Route 1 or Route 2 would be the recommended starting points, assuming the availability of the necessary precursors. For process development and scale-up, Route 2 is likely the most economically viable. Further optimization of the Sandmeyer and direct bromination routes could enhance their attractiveness, particularly if regioselectivity can be effectively controlled.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-chloroaniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chloroaniline, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handling of this compound and its waste requires stringent safety measures to prevent exposure.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Face shield and safety glasses | Approved under NIOSH (US) or EN 166 (EU) standards to protect against splashes and dust. |
| Hand Protection | Chemical impermeable gloves | Gloves must be inspected before use and disposed of after contamination. |
| Body Protection | Protective clothing | To prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] |
Handle this compound in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke when using this product.[1][2]
II. Disposal Procedures for this compound Waste
The disposal of this compound is regulated and must be conducted by licensed professionals. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Engage a Licensed Disposal Company:
-
Contaminated Packaging Disposal:
-
Containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.
-
After proper rinsing, the packaging may be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill, as permitted by local regulations.[1]
-
III. Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. It is mandatory to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-3-chloroaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-3-chloroaniline (CAS No: 96558-73-5). Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing.[1][2] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [3] |
| Appearance | Solid |
| Melting Point | 41-43 °C[3] |
| Boiling Point | 277 °C[3] |
| Density | 1.7 g/cm³[3] |
| Storage Class | 13 - Non Combustible Solids |
| Occupational Exposure Limits | No data available[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Handling :
-
When weighing the solid, avoid generating dust.[1]
-
If dissolving, add the solid to the solvent slowly.
-
Conduct all manipulations within the designated, ventilated area.
-
-
Accidental Release Measures :
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Do not dispose of this compound down the drain.
-
Collect waste containing this chemical in a designated, properly labeled, and sealed container.
-
Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal.
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[1]
Decontamination:
-
All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Wash contaminated clothing before reuse.[1]
First-Aid Measures:
-
If swallowed: Get medical help. Rinse mouth.[1]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
